molecular formula C40H61N5O7 B1212777 Nbd-chol CAS No. 80685-24-1

Nbd-chol

Cat. No.: B1212777
CAS No.: 80685-24-1
M. Wt: 723.9 g/mol
InChI Key: PYDIBDVAHXFICD-TYSIZKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role as a Fluorescent Analog of Cholesterol in Biological Systems

NBD-cholesterol serves as a powerful fluorescent mimic of natural cholesterol, enabling researchers to study its behavior in complex biological environments. pubcompare.ai The NBD fluorophore, when attached to cholesterol, allows for the molecule's detection and tracking using fluorescence microscopy and other spectroscopic techniques. researchgate.net This has been instrumental in a variety of applications, including the analysis of cholesterol uptake, intracellular localization, and metabolism in both mammalian and bacterial cells. glpbio.comchemicalbook.com

The probe's fluorescence is sensitive to its environment, which provides additional information about the lipid environment it resides in. chemicalbook.com For instance, changes in the fluorescence signal can indicate shifts in membrane polarity. glpbio.com NBD-cholesterol has been successfully used to monitor processes like cholesterol efflux, a key step in reverse cholesterol transport which is crucial for preventing the buildup of cholesterol in arteries. jove.combmj.com

Structural Variants and Fluorophore Attachment Positions

The position at which the NBD fluorophore is attached to the cholesterol molecule is a critical determinant of the probe's properties and its ability to accurately mimic native cholesterol. There are three primary structural variants of NBD-cholesterol, each with the NBD group attached to a different position. spandidos-publications.com

In 22-NBD-cholesterol, the NBD group is attached to the 22nd carbon atom of the cholesterol side chain. wiley-vch.de This variant has been extensively used to study various aspects of cholesterol dynamics. glpbio.comchemicalbook.com It is particularly well-suited for cholesterol efflux studies and has been used as a safer alternative to radioactive cholesterol tracers. jove.com Research has shown that 22-NBD-cholesterol can be taken up by cells and used to trace cholesterol absorption both in vitro and in vivo. mdpi.com Its excitation and emission maxima are typically around 472 nm and 540 nm, respectively, when incorporated into lipid vesicles. glpbio.comchemicalbook.com However, it's important to note that some studies suggest that the placement of the polar NBD group on the hydrophobic tail can cause the tail to loop towards the membrane surface, potentially affecting its partitioning into different membrane domains. rug.nl

25-NBD-cholesterol features the NBD fluorophore attached to the 25th carbon of the cholesterol side chain. wiley-vch.de This analog is often used in studies of cellular membrane dynamics, endosomal trafficking, and vesicle formation. sigmaaldrich.comscientificlabs.co.uk It has been noted that 25-NBD-cholesterol may be more suitable for investigating the physical properties of cell membranes, particularly in response to changes in cholesterol levels. researchgate.net The fluorescence of 25-NBD-cholesterol is also sensitive to its environment, and it has been used to study the organization of cholesterol in membranes. nih.gov Some research indicates that the labeling position at the end of the sterol side chain helps to keep the NBD group deeper within the membrane, which might offer a more cholesterol-like orientation compared to other labeling positions. abo.fi

Attaching the NBD fluorophore to the 3β-hydroxyl group of cholesterol represents another structural variation. spandidos-publications.com This design aims to place the fluorescent tag at the hydrophilic end of the cholesterol molecule, which may allow the cholesterol moiety to orient more naturally within the membrane bilayer. interchim.fr Probes with the fluorophore attached at this position via a linker have been developed to better mimic the behavior of natural cholesterol. nih.gov Studies suggest that these analogs can be versatile tracers for cholesterol dynamics in various cellular systems and extracellular vesicles. researchgate.net The specific linker used to attach the NBD group can influence the probe's partitioning between different membrane phases. nih.gov

25-NBD-Cholesterol for Side-Chain Labeling

Significance in Advancing Lipid Research Methodologies

The development of NBD-cholesterol and its variants has been a significant milestone in lipid research. These fluorescent probes have provided a safer and often more convenient alternative to traditional methods that relied on radioactive isotopes like [³H]-cholesterol. jove.combmj.com The ability to visualize cholesterol in real-time within living cells has opened up new avenues for investigating dynamic processes such as lipid trafficking, membrane organization, and the formation of lipid rafts. pubcompare.aiwiley-vch.de

NBD-cholesterol has been instrumental in high-throughput screening assays for cholesterol efflux, which are important for identifying potential therapeutic agents for cardiovascular diseases. jove.combmj.com Furthermore, the environment-sensitive nature of the NBD fluorophore has allowed for more nuanced studies of membrane properties and the interactions between cholesterol and other membrane components. thermofisher.com While researchers acknowledge that no fluorescent analog can perfectly replicate the behavior of native cholesterol, the careful selection of the appropriate NBD-cholesterol variant for a specific research question continues to yield valuable insights into the complex world of lipid biology. rug.nlacs.org

Properties

CAS No.

80685-24-1

Molecular Formula

C40H61N5O7

Molecular Weight

723.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H61N5O7/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(15-17-39(28,4)33(30)16-18-40(31,32)5)51-38(46)42-20-22-50-24-23-49-21-19-41-34-13-14-35(45(47)48)37-36(34)43-52-44-37/h9,13-14,26-27,29-33,41H,6-8,10-12,15-25H2,1-5H3,(H,42,46)/t27-,29+,30+,31-,32+,33+,39+,40-/m1/s1

InChI Key

PYDIBDVAHXFICD-TYSIZKDBSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C

Synonyms

N(1)-cholesterylcarbamoyl-N(8)-(4-nitrobenzo-2-oxa-1,3-diazole)-3,6-dioxaoctyl-1,8-diamine
NBD-CHOL

Origin of Product

United States

Advanced Methodologies Employing Nbd Cholesterol in Biophysical and Cellular Studies

Fluorescence Spectroscopy Techniques and Their Applications

Fluorescence spectroscopy techniques leveraging NBD-cholesterol provide detailed information about the probe's location, mobility, and interactions within different cellular compartments and model membrane systems. ccmb.res.intandfonline.commdpi.com

Steady-State Fluorescence Analysis

Steady-state fluorescence measurements involve exciting NBD-cholesterol and collecting its fluorescence emission spectrum under constant illumination. This provides information averaged over the timescale of the fluorescence lifetime and the population of probes.

The emission spectrum of NBD-cholesterol is highly sensitive to the polarity of its surrounding environment. In aqueous solutions, the NBD group typically exhibits lower fluorescence emission with a maximum near 562 nm, indicative of exposure to a polar environment. researchgate.net When incorporated into membranes or bound to proteins with hydrophobic pockets, the NBD group is shielded from water, leading to a significant increase in fluorescence intensity and a blue shift in the emission maximum to shorter wavelengths, often around 520-535 nm, reflecting a less polar environment. researchgate.nettandfonline.comnih.govcore.ac.uknih.gov

Research findings demonstrate this environmental sensitivity. For example, 25-NBD-cholesterol in multilamellar vesicles of DPPC in the gel phase shows fluorescence emission spectra with an excitation wavelength of 488 nm, with emission maxima varying slightly with concentration. ccmb.res.in Studies on bovine hippocampal membranes showed that the emission maximum of NBD-cholesterol was at 509 nm, a blue shift compared to NBD-PE (533 nm), indicating NBD-cholesterol's deeper location in the non-polar region of the membrane. tandfonline.com Binding of NBD-cholesterol to the steroidogenic acute regulatory protein (StAR) resulted in a significant blue shift of the emission maximum from 562 nm in buffer to 530 nm when bound to the protein, accompanied by a substantial increase in fluorescence intensity. researchgate.net

Fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For NBD-cholesterol, the quantum yield is also sensitive to the environment. Higher quantum yields are generally observed in less polar, more rigid environments, such as the hydrophobic core of a membrane or a protein binding site, compared to polar aqueous solutions.

Studies have measured quantum yields for NBD-labeled lipids, including NBD-cholesterol, in various lipid compositions. Values for NBD-labeled lipids have been reported to range from 0.12 to 0.26 in different vesicle solutions, indicating that the polarity experienced by the NBD fluorophore changes with lipid composition and probe structure. core.ac.uk These measurements help characterize the photophysical properties of NBD-cholesterol in different membrane mimetics and understand how its fluorescence efficiency is affected by the local environment.

Red Edge Excitation Shift (REES) is a phenomenon observed when the fluorescence emission maximum of a probe shifts to longer wavelengths as the excitation wavelength is moved towards the red edge of the absorption spectrum. This effect is particularly pronounced for probes located in environments where the reorientation of solvent dipoles around the excited-state fluorophore is slow compared to the fluorescence lifetime. REES is a sensitive indicator of the motional restriction and polarity of the probe's microenvironment. tandfonline.comccmb.res.in

NBD-cholesterol is a suitable probe for REES studies because the dipole moment of the NBD group changes significantly upon excitation. tandfonline.com Studies utilizing REES with NBD-cholesterol have provided insights into membrane polarity and dynamics. In bovine hippocampal membranes, REES measurements with NBD-cholesterol showed a shift in the emission maximum from 509 nm to 528 nm as the excitation wavelength changed from 460 nm to 500 nm, resulting in a REES of 19 nm. tandfonline.com This indicated that the NBD moiety of NBD-cholesterol was localized in a motionally restricted region of the membrane. tandfonline.com Cholesterol depletion in these membranes progressively decreased the REES of NBD-cholesterol, suggesting a reduction in membrane heterogeneity and motional restriction in the deeper hydrocarbon region. tandfonline.comnih.gov In contrast, NBD-PE, which localizes at the membrane interface, showed a smaller REES (5 nm) that was insensitive to cholesterol depletion, highlighting the differential sensitivity of membrane regions to cholesterol content. tandfonline.comnih.gov

However, the magnitude of REES can vary depending on the membrane phase. In gel phase DPPC membranes, NBD-cholesterol exhibited negligible or no REES, while in the fluid phase, a REES of 4-5 nm was observed. ccmb.res.inccmb.res.in This suggests that the more compact arrangement of lipid acyl chains in the gel phase restricts water penetration, leading to reduced solvent reorientation around the NBD group. ccmb.res.inccmb.res.in

Here is a summary of REES findings for NBD-cholesterol in different membrane environments:

Membrane SystemProbe Location in MembraneExcitation Wavelength Range (nm)Emission Maxima Shift (nm)REES (nm)ImplicationSource
Bovine Hippocampal Membranes (Native)Deeper Hydrocarbon Region460-500509 to 52819Motionally restricted environment, considerable resistance to solvent reorientation tandfonline.com
Bovine Hippocampal Membranes (Cholesterol-Depleted)Deeper Hydrocarbon Region460-500512 to 52412Reduced motional restriction/heterogeneity compared to native membranes tandfonline.comnih.gov
DPPC Multilamellar Vesicles (Gel Phase, 20°C)Deeper Hydrocarbon Region465-507No significant shift~0Restricted water penetration due to compact lipid packing ccmb.res.inccmb.res.in
DPPC Multilamellar Vesicles (Fluid Phase, 50°C)Deeper Hydrocarbon Region465-507517 to 5224-5Increased solvent reorientation compared to gel phase ccmb.res.in
Quantum Yield Measurements for Photophysical Characterization

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy techniques measure the fluorescence decay of a probe after pulsed excitation, providing information about fluorescence lifetimes and rotational dynamics. These parameters are highly sensitive to the probe's immediate molecular environment and dynamics.

Fluorescence Lifetime Imaging Microscopy (FLIM) combines fluorescence lifetime measurements with microscopy, allowing for the spatial mapping of fluorescence lifetimes within a sample. The fluorescence lifetime of a probe, such as NBD-cholesterol, is influenced by factors like solvent polarity, presence of quenchers, and the rigidity or packing of its environment. nih.govnih.govnih.govbiorxiv.org FLIM using NBD-cholesterol can therefore provide detailed insights into the heterogeneity and properties of membrane microenvironments in living cells and model systems. mdpi.comresearchgate.netresearchgate.net

Studies have successfully applied FLIM with NBD-cholesterol to investigate membrane properties. For instance, FLIM studies using 22-NBD-cholesterol in human peripheral blood mononuclear cells (PBMC) revealed the presence of two lifetime components, which varied significantly between healthy volunteers and patients with chronic kidney disease (CKD), particularly those treated with statins. mdpi.comnih.govresearchgate.netresearchgate.net This suggests that NBD-cholesterol's fluorescence lifetime is sensitive to changes in membrane properties associated with altered lipid metabolism in CKD. mdpi.comnih.gov The two lifetime components potentially correspond to different membrane environments or organizational states of the probe, such as monomeric or dimeric forms. mdpi.comnih.gov

FLIM studies comparing 22-NBD-cholesterol and 25-NBD-cholesterol in living HEK293 cells demonstrated differential sensitivity to cholesterol depletion. nih.govresearchgate.net While the total cellular signal of 22-NBD-cholesterol decreased upon cholesterol depletion, its fluorescence lifetime distribution did not show significant changes. nih.gov In contrast, 25-NBD-cholesterol exhibited a significant decrease in lifetime values after cholesterol depletion, indicating that the membrane environment of the NBD moiety became more hydrated. nih.govresearchgate.net This highlights how the position of the NBD label influences the probe's sensitivity to specific membrane alterations and the utility of different NBD-cholesterol analogs for probing distinct membrane properties.

FLIM measurements also show that the fluorescence lifetime of NBD is influenced by membrane packing and environmental polarity. nih.govbiorxiv.org Studies using NBD lipid analogs in liposomes with defined lipid compositions and phase behaviors have shown that NBD lifetime can report on the packing and prevalence of molecules in different membrane environments. nih.govbiorxiv.org

Here is a summary of representative fluorescence lifetime data for NBD-cholesterol:

Excited State Decay and Dynamics Studies

Excited state decay and dynamics studies utilizing NBD-cholesterol provide insights into the molecular environment and behavior of the probe within membranes. The fluorescence lifetime of the NBD group is sensitive to the polarity of its surroundings, with reduced lifetimes observed in the presence of water. researchgate.nettandfonline.comacs.org Studies have shown that the excited-state population decay of NBD-labeled compounds can be fitted with exponential functions, consistent with the dynamics of emitting species. acs.org For 22-NBD-cholesterol in human peripheral blood mononuclear cells (PBMC), fluorescence lifetime imaging microscopy (FLIM) has revealed the presence of two fluorescence lifetime components. nih.gov Previous research on model membranes containing 25-NBD-cholesterol also described two lifetime components, with values varying depending on the emission wavelength. nih.gov These variations in fluorescence lifetime can indicate changes in the microenvironmental polarity and rigidity experienced by the NBD moiety. tandfonline.comnih.gov

Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to study the dynamic properties and spatial distribution of membrane constituents by monitoring the lateral diffusion of fluorescently labeled molecules. ccmb.res.innih.govacs.orgmdpi.com NBD-cholesterol has been employed in FRAP studies to investigate its lateral mobility and organization within membranes. ccmb.res.innih.govacs.org

Determination of Lateral Diffusion Coefficients in Membranes

FRAP allows for the determination of lateral diffusion coefficients of molecules within membranes. ccmb.res.inmdpi.com Studies using 25-NBD-cholesterol have monitored its lateral diffusion characteristics in membranes, including dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes. ccmb.res.innih.govacs.org These studies have revealed significant differences in the membrane dynamics of NBD-labeled lipids compared to phospholipid analogs like NBD-PE. ccmb.res.innih.govacs.org Molecular dynamics simulations have indicated that NBD-cholesterol analogs can exhibit slowed-down lateral diffusion compared to native cholesterol due to their conformation and interactions within the bilayer. acs.org

Wavelength-Selective FRAP for Analysis of Heterogeneous Molecular Organization

A novel application of FRAP, wavelength-selective FRAP, has been utilized to analyze the heterogeneous molecular organization of NBD-cholesterol in membranes. ccmb.res.innih.govacs.org This approach is based on the unique concentration-dependent fluorescence emission properties of 25-NBD-cholesterol. ccmb.res.innih.govacs.org Wavelength-selective FRAP studies have shown that the organization of 25-NBD-cholesterol can be heterogeneous, with the presence of both fast- and slow-diffusing species. ccmb.res.innih.govacs.org These different populations could correspond to monomers and potential dimers of 25-NBD-cholesterol. ccmb.res.innih.govacs.org

Förster Resonance Energy Transfer (FRET) for Molecular Colocalization and Proximity Investigations

Förster Resonance Energy Transfer (FRET) is a technique used to investigate molecular colocalization and proximity at distances typically within 10-100 Å. msu.eduacs.orgnih.gov NBD-cholesterol can serve as a FRET donor or acceptor in studies examining interactions with other labeled molecules. acs.orgnih.govresearchgate.net FRET analysis has been performed using NBD-cholesterol to determine the extent of interaction between NBD-cholesterol and proteins, such as Perilipin 2 (Plin2), on the surface of lipid droplets. msu.eduacs.orgnih.gov By measuring the FRET efficiency, researchers can estimate the mean distance between the interacting molecules, indicating close proximity and molecular association. msu.eduacs.orgnih.govresearchgate.net

Advanced Microscopy Applications

NBD-cholesterol is frequently used in advanced microscopy techniques to visualize its distribution and behavior in cellular environments.

Confocal Laser Scanning Microscopy (CLSM) for Subcellular Visualization and Distribution

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for obtaining high-resolution images of fluorescently labeled molecules within cells and tissues, allowing for the visualization of their subcellular localization and distribution. nih.govresearchgate.netbiorxiv.orgnih.govwiley-vch.de NBD-cholesterol has been widely used in CLSM studies to track its distribution in various cellular compartments and model membrane systems. nih.govresearchgate.netbiorxiv.orgnih.govwiley-vch.deresearchgate.net

CLSM has been employed to visualize the distribution of NBD-cholesterol in contact lens materials, showing variations in distribution depending on the lens material chemistry. researchgate.nettandfonline.com In cellular studies, CLSM has been used to observe the subcellular localization of NBD-cholesterol in live cells. biorxiv.orgnih.gov These studies have indicated that exogenously added NBD-cholesterol can accumulate in lysosomes, suggesting it may not fully mimic the behavior of endogenous cholesterol in all cellular processes. biorxiv.orgnih.gov Spectrally resolved confocal microscopy has also been used to study the spectral characteristics and distribution of 22-NBD-cholesterol in PBMC, revealing the presence of distinct spectral forms and their localization within the plasma and intracellular membranes. nih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy for Membrane Surface Interactions

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for studying events occurring at or near the cell membrane, providing high signal-to-noise ratio by selectively exciting fluorophores within a thin optical section close to the coverslip. NBD-cholesterol has been employed with TIRF microscopy to track cholesterol distribution and interactions in model membranes researchgate.netcambridge.orgcore.ac.uk. Studies using TIRF microscopy with NBD-cholesterol in supported lipid bilayers have illustrated the partitioning behavior of the probe between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains core.ac.uk. For instance, NBD-cholesterol has been shown to exhibit modest enrichment in Lo domains in model membranes composed of lipid mixtures like DOPC/ESM/Chol core.ac.uk. TIRF microscopy has also been used to analyze the recruitment of proteins, such as Aster-B, to the plasma membrane in response to cholesterol loading, utilizing GFP-tagged proteins and NBD-cholesterol or cyclodextrin-cholesterol loading escholarship.org. Control experiments in TIRF microscopy studies have indicated that while significant photobleaching of NBD-cholesterol can occur, irradiation for typical experimental durations does not necessarily lead to changes in bilayer morphology core.ac.uk. The advantage of using TIRF microscopy for studying membranes with NBD-cholesterol is the reduced background fluorescence from the bulk solution, which is particularly useful when studying enzyme-treated bilayers where fluorescent vesicles might be released core.ac.uk.

Live-Cell Imaging Techniques for Spatiotemporal Analysis

Live-cell imaging techniques, including confocal and multiphoton laser scanning microscopy, are crucial for studying the spatiotemporal dynamics of molecules like cholesterol in their native cellular environment wiley-vch.de. NBD-cholesterol is among the fluorescent sterol probes used for real-time imaging in living cells to study cholesterol trafficking, plasma membrane organization, dynamic interactions with lipids and proteins, and transport in caveolae/lipid rafts wiley-vch.de. Confocal microscopy has been used to monitor the uptake of NBD-cholesterol in living cells after incubation with the fluorescent sterol in PBS wiley-vch.de. Spectrally and time-resolved fluorescence imaging using confocal microscopy and time-correlated single photon counting (TCSPC) has been applied to study the interaction of 22-NBD-cholesterol with membranes of human peripheral blood mononuclear cells (PBMC) mdpi.comnih.gov. These studies detected 22-NBD-cholesterol on cell membranes or intracellularly, excluding the nuclear region mdpi.comnih.gov. Analysis of spectral imaging results uncovered the presence of two distinct spectral forms of 22-NBD-cholesterol with differential variation in their occurrence mdpi.com. Fluorescence lifetime imaging microscopy (FLIM) has also revealed the presence of two lifetime components for 22-NBD-cholesterol in these cells mdpi.comnih.gov. Confocal imaging has shown the incorporation of 22-NBD-cholesterol into the outskirts of the cell with little intracellular distribution in control conditions mdpi.com. NBD-labeled fatty acyl chains incorporated into remodeled lipids can generate fluorescence allowing for confocal imaging analysis of the subcellular localization and trafficking of lipid molecules in live cells biorxiv.org. Exogenous NBD-labeled lipids, including 25-NBD-cholesterol, have been used in live-cell imaging studies to observe subcellular localization researchgate.net. However, studies have indicated that exogenous NBD-labeled phospholipids (B1166683) and cholesterol might co-localize with lysosomes, in contrast to de novo labeled lipids researchgate.net. While some NBD-cholesterol probes are used for investigating lipid transport and lipid-protein interactions, some commercial NBD-cholesterol probes have been noted to largely distribute in the cytoplasm and may not be ideal for revealing the dynamics of the cell membrane under certain conditions nih.gov.

Other Analytical and Cell-Based Methods

Beyond advanced microscopy, NBD-cholesterol is integrated into various other analytical and cell-based methods for quantifying uptake, distribution, and efflux.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for NBD-Cholesterol and Metabolite Quantification

High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD) is a sensitive and specific method used for the separation and quantification of fluorescent compounds, including NBD-cholesterol and its metabolites, in complex biological samples like cellular lipid extracts nih.govsemanticscholar.orgmedscape.comresearchgate.net. A precise and sensitive HPLC-FLD method has been developed for the simultaneous quantification of intracellular NBD-cholesterol and its oleoyl-ester nih.gov. This method has a reported limit of detection of 30 ng/mL and a linear calibration curve within the range of 0.0625-10.0 µg/mL nih.gov. Beyond the parent compound and its ester, HPLC-FLD has been used to determine additional cellular metabolites of NBD-cholesterol, such as potential isomers and oxidation products, in cell lines like Caco-2 human colon adenocarcinoma cells nih.gov. In cells overexpressing specific enzymes like acyl-CoA:cholesterol acyltransferase-1 (ACAT1) or ACAT2, only the oxidized metabolite was detected using this method nih.gov. HPLC-FLD has proven to be a powerful tool for quantifying NBD-cholesterol and its metabolites, enabling the study of cholesterol absorption and metabolism in cultured cells and the evaluation of inhibitors targeting cholesterol metabolism enzymes nih.gov.

Computational and Biophysical Modeling Approaches

Computational and biophysical modeling approaches play a crucial role in understanding the behavior of NBD-Cholesterol at a molecular level, complementing experimental observations. These methods provide detailed insights into the interactions of NBD-Cholesterol within complex biological environments, such as lipid bilayers and with proteins.

Atomistic Molecular Dynamics (MD) Simulations of NBD-Cholesterol in Lipid Bilayers

Atomistic molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and interactions of molecules in biological systems with high spatial and temporal resolution. Applied to NBD-Cholesterol, these simulations provide insights into its localization, orientation, and impact on the surrounding lipid bilayer.

Studies utilizing atomistic MD simulations have examined the behavior of NBD-Cholesterol analogues, such as 22-NBD-cholesterol and 25-NBD-cholesterol, in phospholipid bilayers, specifically 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers. acs.orgnih.gov A key finding from these simulations is that the NBD-labeled sterols tend to adopt conformations where the tail-labeled fluorophore is oriented towards the lipid/water interface. acs.orgnih.gov This orientation positions the NBD group in a location similar to that observed for other NBD probes in MD simulations. acs.orgnih.gov Consequently, the long axis of the sterol molecule is not aligned with the membrane normal but preferentially adopts orientations approximately parallel to the bilayer plane. acs.orgnih.gov

These stretched conformations and the interactions between the NBD moiety and POPC lipids lead to a slowed-down lateral diffusion of the fluorescent sterols compared to native cholesterol. acs.orgnih.gov Furthermore, computational analysis of the deuterium (B1214612) order parameter and acyl chain tilts of POPC chains at varying distances from the sterol indicates that the local ordering effect of the sterol is altered in the fluorescent derivatives. acs.orgnih.gov While both 22- and 25-NBD-cholesterol can increase the order of POPC at certain concentrations (e.g., 20 mol %), similar to cholesterol, their effect is to a smaller extent. acs.orgnih.gov This suggests that these NBD-cholesterol analogues may not fully mimic the essential characteristics of cholesterol's behavior in lipid bilayers. acs.orgnih.gov

MD simulations also reveal that the equilibrium location of the NBD group within bilayers is primarily influenced by the bilayer composition. rsc.org In cholesterol-containing membranes, the minimum in the free energy path for NBD-labeled fatty amines is located at a greater distance from the bilayer center compared to pure phospholipid bilayers. mdpi.com This is attributed to both the increased membrane thickness and the more external equilibrium position of the NBD group in the presence of cholesterol. mdpi.com The probability of the NBD group establishing hydrogen bonds with water decreases as it inserts deeper into the membrane. mdpi.com

The following table summarizes some key findings from atomistic MD simulations involving NBD-Cholesterol analogues:

NBD-Cholesterol AnalogueBilayer CompositionKey Observation (Orientation)Key Observation (Lateral Diffusion)Key Observation (Local Ordering)
22-NBD-cholesterolPOPCNBD towards lipid/water interface, sterol axis parallel to bilayer plane. acs.orgnih.govSlowed compared to cholesterol. acs.orgnih.govAltered compared to cholesterol; increases POPC order to a lesser extent. acs.orgnih.gov
25-NBD-cholesterolPOPCNBD towards lipid/water interface, sterol axis parallel to bilayer plane. acs.orgnih.govSlowed compared to cholesterol. acs.orgnih.govAltered compared to cholesterol; increases POPC order to a lesser extent. acs.orgnih.gov

In Silico Modeling of Probe-Protein Interactions

In silico modeling, including techniques like molecular docking and simulations, provides valuable insights into the potential interactions between NBD-Cholesterol and proteins. These computational methods can predict binding sites, affinities, and the structural implications of probe-protein associations.

Studies have employed in silico methods to investigate the interaction of NBD-labeled sterol-like molecules with steroid-binding proteins. For instance, molecular docking and plasma membrane simulations have been used to assess the ability of synthesized fluorescent sterol-like molecules, including NBD derivatives, to penetrate the lipid bilayer and bind to proteins like the yellow fever mosquito SCP-2 protein. mdpi.comdntb.gov.ua These studies have shown that certain NBD-labeled compounds can bind with notable affinity to SCP-2, suggesting their potential utility in studying insect protein-sterol interactions. mdpi.com

Molecular docking simulations have also been utilized to explore the binding of NBD-Cholesterol to specific protein targets. For example, NBD-cholesterol has been used as a probe in experimental assays to monitor cholesterol uptake by cells, and in silico docking simulations have been performed to investigate its interaction with proteins involved in cholesterol transport, such as NPC1L1. mdpi.com Docking results have indicated that NBD-cholesterol can bind to the cholesterol-binding site of the N-terminal domain of NPC1L1, with specific amino acid residues potentially involved in the interaction. mdpi.com

In silico computations have also been applied to study the membrane permeability and protein binding of other NBD-labeled sterol derivatives, such as 20-hydroxycholesterol-like compounds with NBD labels. researchgate.net These computations have demonstrated that these compounds possess good predicted membrane permeability and can bind within the active sites of known 20-hydroxycholesterol (B14518) targets and other sterol-binding proteins. researchgate.net

Computational studies, including atomistic MD simulations, are also used to explore the interactions of native cholesterol with proteins, providing a basis for comparison with NBD-Cholesterol behavior. These studies identify cholesterol binding sites on proteins, characterize their residence times, and analyze the nature of the interactions using quantum descriptors of bonding. acs.org While NBD-Cholesterol's interaction with proteins is influenced by the attached NBD group, in silico modeling helps to elucidate how this modification might alter its binding behavior compared to cholesterol.

Nbd Cholesterol in Model Membrane Biophysics

Investigations of Lipid Bilayer Organization and Dynamics

NBD-cholesterol serves as a valuable probe for elucidating the complex organization and dynamic nature of lipid bilayers.

The partitioning of NBD-cholesterol between the liquid-ordered (Lo) and liquid-disordered (Ld) phases of model membranes has been a subject of detailed investigation, revealing that its behavior is not always analogous to that of native cholesterol. Several studies have shown that NBD-cholesterol preferentially partitions into the Ld phase, a behavior contrary to the enrichment of cholesterol in Lo domains. nih.gov This has been observed for both headgroup-labeled and alkyl chain-labeled NBD-cholesterol, such as 25-NBD-cholesterol, in giant plasma membrane vesicles (GPMVs). nih.gov This finding highlights that the bulky, polar NBD group can dominate the partitioning behavior over the sterol backbone. nih.gov

However, the nature of the linker attaching the NBD fluorophore to the cholesterol moiety can significantly influence its phase preference. For instance, carbamate-linked NBD-cholesterols have demonstrated a stronger preference for partitioning into Lo domains compared to those with an ester linkage. researchgate.net This suggests that careful design of the probe is crucial for it to more accurately mimic the behavior of natural cholesterol. researchgate.net In some ternary lipid mixtures, molecular dynamics simulations have indicated that while cholesterol partitions into the Lo phase, NBD-cholesterol exhibits a slight preference for the Ld phase. rug.nl The partitioning behavior of various fluorescent probes, including NBD-cholesterol, is summarized in the table below.

Fluorescent ProbeHost System CompositionObserved Phase PreferenceReference
NBD-cholSphingomyelin (B164518)/DOPC/CholesterolLd Phase nih.gov
25-NBD-CholesterolGPMVsLd-like Phase nih.gov
Carbamate-linked this compoundDOPC/Sphingomyelin/Cholesterol or DOPC/DPPC/CholesterolLo Phase researchgate.net
Ester-linked this compoundDOPC/Sphingomyelin/Cholesterol or DOPC/DPPC/CholesterolLd Phase researchgate.net
NBD-cholesterolTernary lipid mixture (MD simulation)Slight preference for Ld Phase rug.nl

This table presents a summary of findings on the partitioning behavior of NBD-cholesterol and its derivatives in different model membrane systems.

NBD-cholesterol's impact on membrane fluidity and order parameters is demonstrably different from that of unlabeled cholesterol. While cholesterol is known for its "condensing effect" on phospholipid acyl chains, leading to a more ordered and rigid membrane structure, NBD-cholesterol exhibits a reduced capacity in this regard, particularly at high concentrations (e.g., 20 mol %). ccmb.res.incentraliens-lyon.net This is attributed to the presence of the large and polar NBD group, which perturbs the membrane's physical properties. ccmb.res.in

Atomistic molecular dynamics simulations of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers revealed that both 22-NBD-cholesterol and 25-NBD-cholesterol can increase the order of POPC, but to a lesser extent than native cholesterol. acs.org This ordering effect is thought to be related to some NBD-cholesterol molecules adopting an upright conformation, possibly linked to the formation of transbilayer aggregates. acs.org The local ordering effect of the sterol is altered in these fluorescent derivatives. acs.org At higher temperatures, cholesterol's rigid ring structure restricts phospholipid movement, thereby decreasing membrane fluidity. labxchange.org Conversely, at lower temperatures, it prevents tight packing of fatty acid chains, thus increasing fluidity. labxchange.org The presence of NBD-cholesterol, however, can lead to a more hydrated membrane environment upon cholesterol depletion from living cells, suggesting its influence on membrane properties is context-dependent. researchgate.net

A significant finding from studies using NBD-cholesterol is its tendency to form organized structures within the membrane, even at very low concentrations. ccmb.res.innih.gov Specifically, 25-NBD-cholesterol has been shown to form transbilayer tail-to-tail dimers. ccmb.res.inccmb.res.in This organization is distinct from the lateral domains typically associated with high cholesterol concentrations. The formation of these dimers is sensitive to membrane curvature and is tightly controlled by the thickness of the membrane, reinforcing the transbilayer nature of this arrangement. ccmb.res.in

Fluorescence recovery after photobleaching (FRAP) studies have provided further insight into the lateral organization of 25-NBD-cholesterol. ccmb.res.innih.gov These experiments revealed a heterogeneous organization, with the presence of both fast- and slow-diffusing species. ccmb.res.innih.gov These have been interpreted as corresponding to monomers and the aforementioned transbilayer dimers of 25-NBD-cholesterol, respectively. ccmb.res.innih.gov Wavelength-selective fluorescence spectroscopy has been employed to distinguish the microenvironments of these monomers and dimers. ccmb.res.in The results indicate that the environment around the NBD moiety in the dimer form is more rigid, likely due to steric constraints imposed by the dimer conformation. ccmb.res.in

SpeciesDiffusion CharacteristicInferred MicroenvironmentReference
NBD-Cholesterol MonomerFast-diffusingLess rigid ccmb.res.in, nih.gov, ccmb.res.in
NBD-Cholesterol DimerSlow-diffusingMore rigid ccmb.res.in, nih.gov, ccmb.res.in

This table summarizes the distinct properties of NBD-cholesterol monomers and dimers observed in model membranes.

The transbilayer movement, or flip-flop, of NBD-cholesterol is considered to be rapid and protein-independent. researchgate.net This rapid movement allows for a symmetrical transverse distribution across the bilayer to be assumed in many experimental contexts. researchgate.net However, the precise orientation of NBD-cholesterol within the membrane remains a topic of some debate. wiley-vch.de

In model membranes like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) large unilamellar vesicles (LUVs), quenching studies have suggested that the alkyl chain of NBD-cholesterol (with the attached NBD group) may bend towards the bilayer surface, or potentially adopt an inverted orientation compared to native cholesterol. wiley-vch.de Molecular dynamics simulations of POPC bilayers containing 22-NBD-cholesterol or 25-NBD-cholesterol support this view, indicating that these probes tend to adopt conformations where the tail-labeled fluorophore is oriented towards the lipid/water interface. acs.org This orientation implies that the long axis of the sterol is not aligned with the membrane normal but is preferentially oriented approximately parallel to the bilayer plane. acs.org In contrast, studies in dipalmitoylphosphatidylcholine (DPPC) membranes have suggested the presence of a second population of the sterol. wiley-vch.de

Lateral Organization and Formation of NBD-Cholesterol Dimers in Membranes

Interactions with Membrane Lipids and Components

The behavior of NBD-cholesterol is intricately linked to the lipid composition of the membrane.

The phospholipid composition of a model membrane significantly influences the behavior and organization of NBD-cholesterol. For instance, the formation of transbilayer tail-to-tail dimers of NBD-cholesterol has been notably observed in gel-phase dipalmitoylphosphatidylcholine (DPPC) membranes. ccmb.res.inresearchgate.net

The interaction between cholesterol and various phosphatidylcholines has been studied using NBD-cholesterol as a fluorescent probe in monolayer systems. abo.fi These studies compared DPPC with phosphatidylcholines having ether linkages at the sn-1 or sn-2 position. The pattern of condensed phase formation differed depending on the position of the alkyl function. abo.fi When mixed with cholesterol, cholesterol-rich condensed domains were formed, and the morphology of these domains varied with the specific phosphatidylcholine. abo.fi For example, the domain morphology was similar in cholesterol-DPPC and cholesterol-1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine (PHPC) mixed monolayers, but differed in monolayers containing 1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphocholine (HPPC) and 1,2-O-dihexadecyl-sn-glycero-3-phosphocholine (DHPC). abo.fi The strength of the interaction between cholesterol and the phospholipid, as probed by cholesterol oxidase, was found to be weakest with DPPC and stronger with the alkyl-containing phosphatidylcholines. abo.fi

Furthermore, the degree of acyl chain saturation in phospholipids (B1166683) affects the partitioning of NBD-labeled lipids. For example, NBD-labeled dipalmitoylphosphatidylethanolamine (NBD-DPPE), which has saturated acyl chains, preferentially partitions into the Lo-like phase in some systems. nih.gov In contrast, NBD-labeled dioleoylphosphatidylethanolamine (NBD-DOPE), with unsaturated acyl chains, partitions into the Ld-like phase. nih.gov These findings underscore the critical role of the surrounding phospholipid environment in dictating the localization and interactions of NBD-cholesterol within a model membrane.

Interplay with Sphingomyelin in Lipid Domain Formation

The fluorescent cholesterol analog, NBD-cholesterol (this compound), has proven to be a valuable tool for investigating the interactions between cholesterol and sphingomyelin in the formation of lipid domains within model membranes. These domains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids and are characterized by a liquid-ordered (Lo) phase, which is more tightly packed than the surrounding liquid-disordered (Ld) phase.

Research utilizing NBD-cholesterol in ternary lipid mixtures, such as those composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), egg sphingomyelin (ESM), and cholesterol, has provided direct visual evidence of lipid domain formation. researchgate.netnih.gov In these systems, NBD-cholesterol derivatives, particularly those with a carbamate (B1207046) linkage, show a preferential partitioning into the liquid-ordered domains. nih.gov This preference, however, is modest, mirroring the behavior of native cholesterol which also shows a slight enrichment in Lo phases. nih.gov The specific structure of the NBD-cholesterol probe, including the linker attaching the NBD fluorophore to the cholesterol backbone, significantly influences its partitioning behavior. nih.gov For instance, carbamate-linked NBD-cholesterols exhibit a stronger preference for Lo domains compared to ester-linked analogs, highlighting the importance of the probe's chemical structure in mimicking endogenous cholesterol. nih.gov

Fluorescence microscopy of monolayers containing sphingomyelin and NBD-cholesterol has further elucidated the role of sterol structure in domain formation. core.ac.uk Studies have shown that in mixed monolayers with N-palmitoylsphingomyelin (N-PSPM), the ability of sterol analogs to form distinct domains is dependent on the length of their side chain. core.ac.uk NBD-cholesterol, which preferentially partitions into the more expanded, liquid-disordered phases, is excluded from the condensed, sterol-rich domains, allowing for their clear visualization. core.ac.uk

The interaction between cholesterol and sphingomyelin is influenced by the amide group of sphingomyelin, which contributes to a stronger association between the two lipids. core.ac.uk This interaction is crucial for the formation of laterally segregated, cholesterol-rich domains. core.ac.uk The use of NBD-cholesterol in these model systems allows for the direct observation of these domains and the investigation of how factors like sterol side-chain structure affect their formation and stability. core.ac.uk

Table 1: Partitioning Behavior of NBD-Cholesterol Analogs in Model Membranes This table provides an overview of the partitioning preference of different NBD-cholesterol probes in lipid bilayers composed of various lipid mixtures.

Probe Lipid Mixture Phase Preference Key Finding Reference
Carbamate-linked NBD-Cholesterols DOPC/Egg Sphingomyelin/Cholesterol Liquid-ordered (Lo) Stronger preference for Lo domains compared to ester-linked probes. nih.gov
Ester-linked NBD-Cholesterol DOPC/Egg Sphingomyelin/Cholesterol Liquid-ordered (Lo) Weaker preference for Lo domains. nih.gov
NBD-cholesterol DPPC/N-PSPM Excluded from condensed domains Partitions into the expanded, liquid-disordered phase, enabling visualization of sterol-rich domains. core.ac.uk

Ceramide-Induced Cholesterol Redistribution in Model Bilayers

The generation of ceramide from sphingomyelin by the enzyme sphingomyelinase (SMase) is a significant event in cell signaling that can dramatically alter membrane organization. NBD-cholesterol has been instrumental in visualizing the direct consequences of ceramide production on cholesterol distribution within model lipid bilayers. researchgate.netnih.gov

Upon the enzymatic generation of ceramide in phase-separated membranes, NBD-cholesterol probes have been used to track the dynamic redistribution of cholesterol. researchgate.netnih.gov These studies have provided the first direct optical visualization of cholesterol being displaced from its original locations in response to ceramide production. researchgate.netnih.gov The ceramide generated in situ induces the formation of new, highly ordered, ceramide-rich gel domains. researchgate.net

Crucially, NBD-cholesterol is observed to be excluded from these newly formed ceramide-rich regions. researchgate.net This observation supports the model that ceramide can displace cholesterol from sphingomyelin-rich domains. The resulting ceramide-rich domains exhibit high lateral adhesion. researchgate.netnih.gov The use of NBD-cholesterol allows for the clear distinction between the remaining cholesterol-enriched Lo domains and the newly formed ceramide-rich domains. researchgate.net This displacement and redistribution of cholesterol is a key aspect of how ceramide modulates membrane properties and function. The ability of NBD-cholesterol probes to mimic the ceramide-induced displacement of native cholesterol validates their use in studying these complex membrane reorganizations. researchgate.netnih.gov

Application in Artificial Vesicle Systems

Small Unilamellar Vesicles (SUVs) and Large Unilamellar Vesicles (LUVs)

NBD-cholesterol has been utilized in both small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs) to investigate various aspects of membrane biophysics. SUVs, with their high degree of curvature, and LUVs, which are larger and less strained, provide different model environments for studying lipid behavior.

In studies involving SUVs, NBD-cholesterol has been incorporated into vesicles composed of lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) to study lipid transfer and distribution. wiley-vch.deresearchgate.net For instance, the transfer kinetics of cholesterol between vesicles can be monitored using NBD-cholesterol. researchgate.net The preparation of SUVs for such studies often involves sonication of a lipid film hydrated in an aqueous buffer. canada.ca

In LUVs, NBD-cholesterol has been used to explore phenomena like sterol aggregation. nih.gov One study observed excitonic absorption bands of NBD-cholesterol in LUVs, which is indicative of dimer formation. nih.gov These bands were absent in sonicated vesicles (SUVs), suggesting that the larger, less curved bilayer of LUVs facilitates the aggregation of sterol molecules, even at low concentrations. nih.gov LUVs are typically prepared by methods such as extrusion through polycarbonate membranes, which allows for control over vesicle size. biorxiv.orgau.dk The fluorescence properties of NBD-cholesterol in LUVs, such as its emission spectra and anisotropy, have been used to characterize the local environment and organization of cholesterol within the bilayer. ccmb.res.in For example, distinct spectral properties have been associated with monomeric and dimeric forms of NBD-cholesterol in dipalmitoylphosphatidylcholine (DPPC) LUVs. ccmb.res.in

Table 2: Applications of NBD-Cholesterol in SUVs and LUVs This table summarizes the use of NBD-cholesterol in different unilamellar vesicle systems and the key insights gained from these studies.

Vesicle Type Lipid Composition Research Focus Key Finding Reference
SUV POPC Lipid Transfer Monitoring the kinetics of cholesterol exchange between vesicles. wiley-vch.deresearchgate.net
LUV Phospholipid mixtures Sterol Aggregation Observation of NBD-cholesterol dimer formation, indicating sterol aggregation in less curved bilayers. nih.gov
LUV DPPC Cholesterol Organization Spectral differentiation of monomeric and dimeric NBD-cholesterol, revealing local organization. ccmb.res.in

Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers

Giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs) are powerful model systems for directly visualizing membrane domains and dynamics using fluorescence microscopy, and NBD-cholesterol has been a key probe in these studies.

GUVs, which are large enough to be observed with conventional light microscopy, are frequently used to study lipid phase separation. acs.orgrsc.org In GUVs composed of ternary mixtures like sphingomyelin, DOPC, and cholesterol, NBD-cholesterol is used to visualize the coexistence of liquid-ordered (Lo) and liquid-disordered (Ld) phases. acs.org Typically, NBD-labeled lipids with a preference for the Ld phase are used, causing Lo domains to appear dark in fluorescence images. nih.gov The partitioning of NBD-cholesterol between these phases provides quantitative data on the relative affinity of the probe for different lipid environments. nih.gov

Supported lipid bilayers (SLBs) are formed by fusing vesicles onto a solid support, creating a planar membrane that is ideal for high-resolution imaging techniques like fluorescence microscopy. researchgate.netnih.gov SLBs have been extensively used with NBD-cholesterol to study the partitioning of cholesterol into Lo and Ld domains in ternary lipid mixtures containing sphingomyelin or DPPC. researchgate.netnih.gov These studies have been crucial in demonstrating the modest enrichment of cholesterol in Lo domains and in visualizing the ceramide-induced displacement of cholesterol from these domains. researchgate.netnih.gov The planar geometry of SLBs allows for detailed observation of the dynamic reorganization of the membrane following enzymatic reactions, such as the generation of ceramide by sphingomyelinase. researchgate.netnih.gov

Table 3: Compound Names

Abbreviation/Trivial Name Full Chemical Name
NBD-cholesterol / this compound 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol
Cholesterol Cholest-5-en-3β-ol
Sphingomyelin N-acyl-sphing-4-enine-1-phosphocholine
Ceramide N-acyl-sphingosine
DOPC 1,2-dioleoyl-sn-glycero-3-phosphocholine
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
N-PSPM N-palmitoylsphingomyelin
POPC 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Rho-DOPE Lissamine rhodamine B 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
NBD-DOPE N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
NBD-DPPE N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine
NBD-DPhPE N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine
NBD-DSPE N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine
NBD-PE N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)phosphatidylethanolamine
C12-NBD-PC 1-palmitoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl)-sn-glycero-3-phosphocholine
TR-DHPE Texas Red 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine
Bodipy-FL C12-sphingomyelin N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosyl-1-phosphocholine
CholAU 5'-cholesteryl-2'-deoxyuridine
DMoPC 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine
NBD-DMPC N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine

Nbd Cholesterol in Cellular Lipid and Membrane Research

Intracellular Trafficking and Subcellular Localization

NBD-cholesterol's journey through the cell reveals a complex and regulated system of lipid transport and compartmentalization.

Plasma Membrane Integration and Dynamics

Upon introduction to cells, NBD-cholesterol rapidly integrates into the plasma membrane. wiley-vch.de Studies have shown that its distribution within the plasma membrane is not uniform; it tends to associate with lipid-disordered regions, in contrast to cholesterol, which is enriched in more ordered domains like lipid rafts. researchgate.net The dynamics of NBD-cholesterol within the plasma membrane are influenced by the local lipid environment, with changes in membrane fluidity affecting its fluorescence. researchgate.net The integration and subsequent movement of NBD-cholesterol are crucial for its role as a tracer for cholesterol trafficking pathways.

The lateral diffusion of NBD-cholesterol within the membrane has been studied using techniques like Fluorescence Recovery After Photobleaching (FRAP). acs.orgccmb.res.in These studies have revealed that the organization of NBD-cholesterol in membranes can be heterogeneous, with both fast- and slow-diffusing species present, potentially corresponding to monomers and dimers. acs.orgccmb.res.in This dynamic behavior underscores the complexity of cholesterol distribution and movement within the plasma membrane.

Targeting to Intracellular Organelles (e.g., Lipid Droplets, Mitochondria, Endoplasmic Reticulum)

From the plasma membrane, NBD-cholesterol is transported to various intracellular organelles. A significant portion is directed to lipid droplets, which are storage organelles for neutral lipids. wiley-vch.denih.govcapes.gov.brnih.gov This targeting is a rapid process and can occur through non-vesicular transport mechanisms. wiley-vch.de The accumulation in lipid droplets is particularly evident in adipocytes and fibroblasts. nih.govcapes.gov.brnih.gov

NBD-cholesterol also localizes to the endoplasmic reticulum (ER) and mitochondria. nih.govbiorxiv.orgresearchgate.netnih.gov The transport to the ER is a critical step, as this is where cholesterol is esterified for storage in lipid droplets. nih.gov The movement of NBD-cholesterol to mitochondria is of interest due to the role of mitochondrial cholesterol in processes like steroidogenesis. researchgate.netnih.govportlandpress.com Studies have shown that the distribution of NBD-cholesterol can be influenced by proteins that regulate cholesterol trafficking, such as the translocator protein (TSPO). researchgate.net However, some studies suggest that exogenously added NBD-cholesterol may primarily be taken up by lysosomes for degradation, raising questions about its functionality as a perfect analog for native cholesterol in all cellular contexts. biorxiv.orgbiorxiv.orgresearchgate.net

OrganelleKey FindingsReferences
Lipid DropletsRapid, non-vesicular transport from the plasma membrane. Accumulates in adipocytes and fibroblasts. wiley-vch.denih.govcapes.gov.brnih.gov
Endoplasmic Reticulum (ER)Transport to the ER is necessary for esterification. Involved in pre-chylomicron assembly in enterocytes. nih.gov
MitochondriaInvolved in processes like steroidogenesis. Influenced by cholesterol-binding proteins. researchgate.netnih.govportlandpress.com
LysosomesSome studies indicate that exogenously supplied NBD-cholesterol is primarily directed to lysosomes for degradation. biorxiv.orgbiorxiv.orgresearchgate.net

Exclusion from Nuclear Regions

A consistent observation across multiple cell types is the exclusion of NBD-cholesterol from the cell nucleus. nih.govspandidos-publications.com While it distributes throughout the cytoplasm and integrates into the membranes of various organelles, the nuclear region remains unstained. nih.govspandidos-publications.com This exclusion is a key characteristic of its intracellular distribution and reflects the general principle that cholesterol is not a major component of the nuclear envelope or the nuclear interior.

Non-Vesicular Transport Mechanisms

There is substantial evidence that NBD-cholesterol utilizes non-vesicular transport pathways for its intracellular movement. wiley-vch.denih.govelifesciences.org This mode of transport is independent of the classical endocytic and exocytic vesicle trafficking pathways and is thought to be mediated by lipid transfer proteins that shuttle lipids between organelles at membrane contact sites. nih.govelifesciences.orgmdpi.com The rapid transfer of NBD-cholesterol from the plasma membrane to lipid droplets is a prime example of this mechanism. wiley-vch.de This aligns with the broader understanding that non-vesicular transport is a crucial mechanism for maintaining lipid homeostasis within the cell. nih.govmdpi.comfrontiersin.org

Mechanisms of Cellular Cholesterol Uptake

The initial step in NBD-cholesterol's intracellular journey is its uptake from the extracellular environment, a process that can be mediated by different pathways depending on the cellular context and the delivery vehicle.

NPC1L1-Independent Cholesterol Absorption Routes in Intestinal Models

Research utilizing the fluorescent cholesterol analog, 22-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol (NBD-cholesterol), has uncovered insights into intestinal cholesterol absorption pathways that are independent of the Niemann-Pick C1-Like 1 (NPC1L1) protein. Studies in mouse models have demonstrated that while the absorption of radiolabeled [3H]cholesterol is significantly reduced in mice lacking the Npc1l1 gene (Npc1l1−/−), the absorption of NBD-cholesterol is surprisingly unaffected. nih.gov

In comparative studies, both wild-type (Npc1l1+/+) and Npc1l1−/− mice absorbed and transported NBD-cholesterol from the intestine to the plasma to a similar degree. nih.govresearchgate.net Furthermore, treatment of wild-type mice with ezetimibe (B1671841), a drug that specifically inhibits NPC1L1, had no significant impact on the intestinal absorption of NBD-cholesterol. nih.govcambridge.org This is in stark contrast to its effect on [3H]cholesterol, where ezetimibe treatment significantly decreases absorption. cambridge.org These findings collectively indicate that NBD-cholesterol is absorbed via a mechanism that is independent of NPC1L1 and insensitive to ezetimibe. nih.govresearchgate.netcambridge.org This suggests the existence of a minor, alternative pathway for sterol absorption in the intestine, which can be traced using NBD-cholesterol, making it an unsuitable probe for studying NPC1L1-mediated cholesterol uptake. nih.govphysiology.org

Investigation using Specific Cellular Function Inhibitors (e.g., Filipin, Nocodazole, Chloroquine Diphosphate)

To elucidate the mechanisms of NBD-cholesterol internalization into cells, researchers have employed various inhibitors that block specific cellular functions. These studies help to distinguish between different endocytic and trafficking pathways.

In one study using PC-3 cells, the internalization of NBD-cholesterol delivered via liposomes was significantly inhibited by filipin, an agent that specifically disrupts caveolae-mediated uptake by sequestering cholesterol. nih.gov In contrast, nocodazole, which interferes with microtubule assembly and thus inhibits the clathrin-mediated pathway, had a much smaller inhibitory effect. nih.gov Chloroquine diphosphate, which blocks lysosomal function by neutralizing the acidic environment of lysosomes, had no significant effect on the uptake of NBD-cholesterol. nih.govscience.gov These results suggest that the internalization of NBD-cholesterol is predominantly mediated by a caveolae-dependent pathway rather than through clathrin-coated pits or requiring lysosomal processing. nih.gov

InhibitorTarget PathwayConcentrationObserved Inhibition of NBD-Cholesterol UptakeReference
FilipinCaveolae-mediated endocytosis5 µg/mL~50% nih.gov
FilipinCaveolae-mediated endocytosis10 µg/mL~70% nih.gov
NocodazoleMicrotubule assembly (affects clathrin-mediated pathway)10 µg/mL~15% nih.gov
NocodazoleMicrotubule assembly (affects clathrin-mediated pathway)15 µg/mL~25% nih.gov
Chloroquine DiphosphateLysosomal function100 µMNo significant effect nih.gov

Kinetic and Concentration-Dependent Uptake Studies in Cultured Cells

The uptake of NBD-cholesterol by various cultured cell lines has been shown to be both time- and concentration-dependent. In studies using THP-1 macrophages, NBD-cholesterol uptake increased with time, reaching a plateau after approximately 4 hours of incubation. spandidos-publications.comresearchgate.netspandidos-publications.com This uptake was also dependent on the concentration of NBD-cholesterol provided to the cells. spandidos-publications.comresearchgate.netspandidos-publications.com

Similarly, kinetic studies in PC-3 cells, where NBD-cholesterol was delivered via liposomes, demonstrated a rapid, linear internalization over a 2-hour period. nih.gov The rate of uptake was also shown to be dependent on the lipid concentration of the liposomal formulation. nih.gov In cultured primary mouse hepatocytes, the uptake of NBD-cholesterol from HDL was detectable in under a minute and showed a clear dependence on the concentration of HDL. nih.gov These kinetic and concentration-dependent studies are fundamental in characterizing the transport process and ensuring that experimental conditions are optimized for measuring cellular cholesterol trafficking. nih.govspandidos-publications.comnih.gov

Analysis of Cholesterol Efflux Pathways

NBD-cholesterol is widely used as a fluorescent tracer to study the process of cholesterol efflux, where excess cholesterol is removed from peripheral cells. This process is a critical step in reverse cholesterol transport (RCT).

ABCA1 and ABCG1-Mediated Efflux Mechanisms

The active transport of cellular cholesterol to extracellular acceptors is primarily mediated by two ATP-binding cassette (ABC) transporters: ABCA1 and ABCG1. nih.govtandfonline.comspandidos-publications.com The ABCA1 transporter is crucial for mediating the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I), which leads to the formation of nascent high-density lipoprotein (nHDL) particles. nih.govaging-us.com The ABCG1 transporter, in turn, facilitates the continued efflux of cholesterol, but its preferred acceptor is mature HDL particles, not lipid-free ApoA-I. nih.govaging-us.commdpi.com Studies using NBD-cholesterol have helped to characterize these distinct pathways. For instance, by using either ApoA-I or HDL as the acceptor, researchers can selectively probe the activity of ABCA1- or ABCG1-mediated efflux pathways, respectively, in various cell types like macrophages. spandidos-publications.comaging-us.com

Correlation with Radioisotope-Labeled Cholesterol Efflux Assays

A key validation for the use of NBD-cholesterol in efflux studies is its correlation with the traditional "gold standard" method, which uses radioisotope-labeled cholesterol, typically [3H]-cholesterol. spandidos-publications.comjove.com Several studies have demonstrated a strong and significant correlation between the efflux of NBD-cholesterol and [3H]-cholesterol in various cell models, including THP-1 derived macrophages and human peripheral blood mononuclear cells (PBMCs). spandidos-publications.comresearchgate.netnih.gov This high correlation validates NBD-cholesterol as a reliable and sensitive fluorescent substitute for radioactive tracers, offering a safer and more high-throughput-compatible method for screening and mechanistic studies of cholesterol efflux. spandidos-publications.comspandidos-publications.comjove.com

Cell TypeAcceptorCorrelation Coefficient (R²)Significance (P-value)Reference
THP-1 MacrophagesHDL0.876<0.001 spandidos-publications.comresearchgate.net
THP-1 MacrophagesApoA-10.837<0.001 spandidos-publications.comresearchgate.net
Human PBMCsHDL0.887<0.001 spandidos-publications.comnih.gov
Human PBMCsApoA-10.872<0.001 spandidos-publications.comnih.gov
THP-1 MacrophagesApolipoprotein B Depleted Serum (ABDS)0.94 (Pearson's r = 0.97)<0.001 jove.com

Studies on Cellular Lipid Metabolism

The fluorescent properties of NBD-cholesterol make it an effective probe for investigating the intricate processes of cellular lipid metabolism. It has been instrumental in elucidating the mechanisms of steroid uptake, esterification, and the formation of cholesterol oxidation products.

Steroid Uptake and Esterification Processes

NBD-cholesterol has been widely employed to analyze the uptake and subsequent esterification of sterols in various cell types. caymanchem.comglpbio.cncvmh.fr Once taken up by cells, free NBD-cholesterol, which is weakly fluorescent in the polar environment of cellular membranes, becomes strongly fluorescent upon esterification by Acyl-CoA:cholesterol acyltransferases (ACATs) and localization into the nonpolar environment of lipid droplets. researchgate.net This change in fluorescence provides a clear signal for monitoring the conversion of cholesterol to cholesteryl esters, a critical step in cellular cholesterol homeostasis. researchgate.net

Studies have shown that NBD-cholesterol can be effectively used to trace cholesterol absorption and esterification both in vitro and in vivo. glpbio.cnbiorxiv.org For instance, research on hamster intestinal absorption demonstrated that NBD-cholesterol is absorbed, esterified, and subsequently appears in the plasma. nih.gov Furthermore, the uptake of NBD-cholesterol in THP-1 macrophages is a time and concentration-dependent process, reaching a plateau after four hours of incubation. spandidos-publications.comnih.gov

Interestingly, research in mice has revealed that NBD-cholesterol absorption can occur through a pathway independent of the Niemann-Pick C1 Like-1 (NPC1L1) protein, a key player in intestinal cholesterol absorption. nih.gov This suggests the existence of an alternative, ezetimibe-insensitive sterol absorption mechanism that can be specifically traced using NBD-cholesterol. nih.gov

Interaction with Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity

NBD-cholesterol serves as a valuable substrate for assaying the activity of Acyl-CoA:Cholesterol Acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification. nih.govbiorxiv.org The esterification of NBD-cholesterol by ACAT leads to the formation of NBD-cholesteryl esters, which accumulate in lipid droplets and exhibit enhanced fluorescence. researchgate.net This property has been harnessed to develop cell-based fluorescence assays for identifying specific inhibitors of ACAT1 and ACAT2. researchgate.net

By measuring the fluorescence intensity of NBD-cholesterol-labeled lipid droplets, researchers can quantify ACAT activity and screen for compounds that modulate this activity. nih.govnih.gov For example, the known ACAT inhibitor YIC-C8-434 has been shown to inhibit ACAT activity in Caco-2 cells, as well as in cells overexpressing ACAT1 or ACAT2, using an HPLC-FLD method to quantify NBD-cholesterol and its ester. nih.gov

ParameterDescriptionReference
Assay Principle Measurement of increased fluorescence upon esterification of NBD-cholesterol by ACAT and its accumulation in lipid droplets. researchgate.net
Application Screening and identification of specific inhibitors for ACAT1 and ACAT2. researchgate.net
Detection Method Fluorescence microscopy or fluorescence plate reader. researchgate.netnih.gov

Cholesterol Oxidation Product Formation and Detection

Beyond its role in tracking cholesterol uptake and esterification, NBD-cholesterol has also been utilized in studies related to cholesterol oxidation. While direct studies on the oxidation of NBD-cholesterol itself are limited, it has been used as a tool in broader investigations of cholesterol metabolism, which can include oxidative pathways. nih.gov

Cholesterol can undergo oxidation to form various cholesterol oxidation products (COPs), also known as oxysterols. slu.semdpi.com These reactions can be initiated by factors such as heat, light, and the presence of reactive oxygen species. slu.seresearchgate.net Common COPs include 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol, and various epoxides. slu.senih.gov

In studies using NBD-cholesterol with Caco-2 human colon adenocarcinoma cells, mass spectrometry analysis of lipid extracts revealed the presence of not only NBD-cholesteryl oleate (B1233923) but also an isomer and an oxidation product of NBD-cholesterol. nih.gov In AC29 mouse mesothelioma cells overexpressing ACAT1 or ACAT2, only the oxidized metabolite was detected. nih.gov This indicates that NBD-cholesterol can be metabolized through oxidative pathways within the cell, and its fluorescent tag allows for the detection of these modified forms.

Interactions with Cellular Proteins and Receptors

The fluorescent nature of NBD-cholesterol makes it an ideal probe to study the direct interactions between cholesterol and various cellular proteins and receptors, shedding light on the mechanisms of intracellular cholesterol trafficking and membrane regulation.

Sterol Carrier Protein-2 (SCP-2) Binding and Intracellular Trafficking Studies

Sterol Carrier Protein-2 (SCP-2) is a non-specific lipid transfer protein implicated in the intracellular transport of cholesterol. molbiolcell.orgnih.gov NBD-cholesterol has been instrumental in characterizing the binding of cholesterol to SCP-2 and tracking its subsequent movement within the cell.

Fluorescence-based binding assays have demonstrated that SCP-2 can directly bind to NBD-cholesterol. molbiolcell.orgnih.gov However, the affinity of this binding and the subsequent intracellular localization can vary. For instance, in Toxoplasma, SCP-2 binds to NBD-cholesterol, although with a lower affinity than for NBD-phosphatidylcholine. molbiolcell.org In mammalian cells, while SCP-2 shows a high binding affinity for 22-NBD-cholesterol, this binding does not necessarily lead to the co-localization of NBD-cholesterol with peroxisomes, a primary site for SCP-2. nih.gov

Studies using site-directed mutagenesis in the mosquito Aedes aegypti SCP-2 (AeSCP-2) have shown that mutations in the ligand-binding cavity can weaken NBD-cholesterol binding and alter ligand specificity. acs.org Overexpression of wild-type AeSCP-2 in cultured mosquito cells led to increased uptake of radiolabeled cholesterol, an effect that was diminished in mutants with impaired NBD-cholesterol binding. acs.org These findings suggest a direct role for SCP-2 in sterol uptake. acs.org

FindingOrganism/Cell TypeReference
SCP-2 binds to NBD-cholesterol and NBD-PC.Toxoplasma gondii molbiolcell.org
22-NBD-cholesterol does not localize to peroxisomes despite high affinity for SCP-2.Mouse Leydig cells nih.gov
Mutations in AeSCP-2 affect NBD-cholesterol binding and cholesterol uptake.Aedes aegypti acs.org
SCP-2 can traffic cholesterol hydroperoxides, a process inhibited by SCP-2 inhibitors.Mouse fibroblasts nih.gov

IFITM3 Interaction and Regulation of Membrane Fusion Processes

Interferon-induced transmembrane protein 3 (IFITM3) is an antiviral protein that inhibits the entry of various viruses by restricting virus-cell membrane fusion. biorxiv.orgnih.gov Recent studies have revealed a direct interaction between IFITM3 and cholesterol, a process that has been elucidated using NBD-cholesterol.

Using a fluorescence-based in vitro binding assay, researchers found that a peptide derived from the amphipathic helix (AH) of IFITM3 directly interacts with NBD-cholesterol. biorxiv.orgnih.govnih.gov This interaction is specific, as other regions of the IFITM3 intramembrane domain did not show binding, and native cholesterol could compete with NBD-cholesterol for this binding. biorxiv.orgnih.gov Furthermore, recombinant full-length IFITM3 protein also demonstrated NBD-cholesterol binding activity. biorxiv.orgnih.gov

Mutations within the AH of IFITM3 that are known to impair its antiviral function also disrupted the structure of the helix, inhibited cholesterol binding in vitro, and reduced its insertion into bilayers in computer simulations. biorxiv.orgnih.gov These findings strongly suggest that the direct binding of cholesterol to the AH of IFITM3 is crucial for its ability to inhibit membrane fusion pore formation and thus exert its antiviral effect. nih.govmdpi.com Cholesterol is known to regulate membrane fusion by altering the biophysical properties of the membrane, such as fluidity and curvature. frontiersin.org

Key FindingExperimental ApproachImplicationReference
The amphipathic helix of IFITM3 directly binds to NBD-cholesterol.In vitro fluorescence-based binding assayThis interaction is crucial for the antiviral activity of IFITM3. biorxiv.orgnih.govnih.gov
Native cholesterol competes with NBD-cholesterol for binding to IFITM3.Competitive binding assayThe interaction is specific to cholesterol. biorxiv.orgnih.gov
Mutations in the amphipathic helix that inhibit antiviral function also disrupt cholesterol binding.Site-directed mutagenesis and binding assaysThe cholesterol-binding ability of IFITM3 is directly linked to its function in inhibiting membrane fusion. biorxiv.orgnih.gov

NPC1L1 as a Cholesterol Transporter Target in Uptake Inhibition Studies

NBD-cholesterol, a fluorescent analog of cholesterol, has been utilized in studies investigating the role of Niemann-Pick C1-Like 1 (NPC1L1) in cholesterol absorption. NPC1L1 is a key protein in the intestinal uptake of dietary cholesterol. nih.gov However, research indicates that NBD-cholesterol's absorption mechanism differs from that of native cholesterol.

Studies using mouse models have shown that while NBD-cholesterol is absorbed by enterocytes and transported into the plasma, this process occurs independently of NPC1L1. nih.gov In experiments comparing wild-type mice with those lacking the Npc1l1 gene (Npc1l1-/-), the amount of absorbed NBD-cholesterol was similar in both groups. nih.gov Furthermore, the cholesterol absorption inhibitor ezetimibe, which targets NPC1L1, did not affect the uptake of NBD-cholesterol in wild-type mice. nih.govcambridge.org This suggests that NBD-cholesterol utilizes an alternative, NPC1L1-independent pathway for intestinal absorption. nih.gov

These findings highlight a significant difference in the intestinal absorption pathways of NBD-cholesterol and native cholesterol. While NBD-cholesterol serves as a valuable tool for tracking general lipid uptake and transport, its utility in specifically studying NPC1L1-mediated cholesterol absorption is limited due to its reliance on a distinct, ezetimibe-insensitive pathway. nih.govcambridge.org

Research Applications in Specific Cell Types and Biological Contexts

Human Peripheral Blood Mononuclear Cells (PBMC) for Lipid Metabolism Studies

NBD-cholesterol has been employed as a fluorescent probe to investigate lipid metabolism in human peripheral blood mononuclear cells (PBMCs). researchgate.netmdpi.comnih.gov These cells, which include lymphocytes and monocytes, are readily accessible from blood samples and serve as a valuable model for studying cellular cholesterol dynamics. researchgate.netmdpi.com

Studies have utilized NBD-cholesterol to monitor cholesterol distribution and efflux in PBMCs. researchgate.netnih.gov Fluorescence microscopy reveals that NBD-cholesterol incorporates into the plasma and intracellular membranes of PBMCs, but is excluded from the nucleus. researchgate.netnih.gov This distribution pattern allows for the investigation of changes in lipid metabolism under various physiological and pathological conditions. For instance, research on chronic kidney disease (CKD) has used NBD-cholesterol to detect alterations in the lipid metabolism of PBMCs from CKD patients. mdpi.comnih.gov

Furthermore, a strong correlation has been demonstrated between the efflux of NBD-cholesterol and radiolabeled [3H]-cholesterol in PBMCs when using high-density lipoprotein (HDL) or apolipoprotein A-1 (apoA-1) as cholesterol acceptors. nih.gov This indicates that NBD-cholesterol can serve as a reliable and sensitive substitute for radioactive tracers in cholesterol efflux assays, offering a safer and more efficient method for high-throughput screening. nih.gov

Cell TypeApplication of NBD-CholesterolKey Findings
Human Peripheral Blood Mononuclear Cells (PBMC)Lipid metabolism studies, cholesterol distribution and efflux assays.NBD-cholesterol incorporates into plasma and intracellular membranes, excluded from the nucleus. researchgate.netnih.gov Strong correlation between NBD-cholesterol and [3H]-cholesterol efflux. nih.gov

THP-1 Derived Macrophages for Cholesterol Efflux and Uptake Assays

The human monocytic leukemia cell line, THP-1, can be differentiated into macrophage-like cells that are widely used as an in vitro model for studying cholesterol uptake and efflux. nih.govspandidos-publications.comjove.com NBD-cholesterol has proven to be a valuable tool in these assays. nih.govspandidos-publications.com

Studies have shown that the uptake of NBD-cholesterol by THP-1 derived macrophages is both time- and concentration-dependent. nih.gov The fluorescent probe distributes rapidly within the cell, localizing to various organelles but not the nucleus. nih.gov Oxidized low-density lipoprotein (ox-LDL) has been shown to significantly increase the uptake of NBD-cholesterol by these macrophages. spandidos-publications.com

A key application of NBD-cholesterol in THP-1 macrophages is in cholesterol efflux assays, which are crucial for understanding the prevention of foam cell formation, a key event in atherosclerosis. nih.gov Research has established a significant correlation between the efflux of NBD-cholesterol and [3H]-cholesterol in THP-1 macrophages, using HDL and apoA-1 as acceptors. nih.gov This validates the use of NBD-cholesterol as a non-radioactive alternative for measuring cholesterol efflux. nih.govspandidos-publications.com The trend of NBD-cholesterol efflux in THP-1 cells is also comparable to that observed in human PBMCs, further supporting its relevance as a model system. nih.govspandidos-publications.com

Cell LineDifferentiationApplication of NBD-CholesterolKey Findings
THP-1Macrophage-like cellsCholesterol uptake and efflux assays.Uptake is time- and concentration-dependent. nih.gov Efflux correlates with [3H]-cholesterol efflux. nih.gov Efflux trend is similar to PBMCs. nih.govspandidos-publications.com

PC-3 Cells and Other Cancer Cell Lines for Uptake and Distribution Studies

NBD-cholesterol has been utilized to study cholesterol uptake and distribution in various cancer cell lines, including the prostate cancer cell line PC-3. nih.govplos.org These studies are important for understanding the role of cholesterol metabolism in cancer cell growth and proliferation. plos.org

In PC-3 cells, the internalization of NBD-cholesterol from liposomal delivery vehicles is a time-dependent process. nih.gov Confocal microscopy reveals that with increasing incubation time, there is an increase in the number of lipid droplets labeled with NBD-cholesterol and a more intense fluorescence in the perinuclear regions. nih.gov The uptake of NBD-cholesterol by PC-3 cells is significantly reduced at lower temperatures (4°C), indicating an energy-dependent process. nih.gov

Studies comparing different cancer cell lines, such as the prostate cancer lines DU-145 and PC-3 and the breast cancer lines MCF-7 and MDA-MB-231, have revealed differences in their lipid metabolism. While both LNCaP and PC-3 prostate cancer cells are responsive to changes in sterol levels, PC-3 cells appear to have a higher basal activity of sterol regulatory element-binding protein 2 (SREBP-2), making them less sensitive to cholesterol deprivation. plos.org

Cell LineCancer TypeApplication of NBD-CholesterolKey Findings
PC-3Prostate CancerUptake and distribution studies.Time-dependent and energy-dependent uptake. nih.gov Higher basal SREBP-2 activity compared to LNCaP cells. plos.org
DU-145Prostate CancerLipid metabolism studies.Differences in lipid metabolism compared to PC-3 cells.
LNCaPProstate CancerCholesterol homeostasis studies.More sensitive to cholesterol deprivation than PC-3 cells. plos.org
MCF-7Breast CancerLipid metabolism studies.Differences in lipid metabolism compared to MDA-MB-231 cells.
MDA-MB-231Breast CancerLipid metabolism studies.Differences in lipid metabolism compared to MCF-7 cells.

L-Cell Fibroblasts and Hepatocytes for Cholesterol Trafficking Research

L-cell fibroblasts and hepatocytes are important cell models for investigating intracellular cholesterol trafficking. NBD-cholesterol has been instrumental in these studies, providing insights into the pathways of cholesterol movement within the cell. nih.govresearchgate.net

In L-cell fibroblasts, NBD-cholesterol is taken up rapidly and targets lipid droplets through a non-vesicular mechanism. wiley-vch.de The uptake kinetics of NBD-cholesterol reflect the high-density lipoprotein (HDL)-mediated sterol uptake via the scavenger receptor B1 (SR-B1). nih.gov Once inside the cell, NBD-cholesterol localizes to lipid droplets, whose surfaces are associated with adipose differentiation-related protein (ADRP). nih.gov

In primary mouse hepatocytes, NBD-cholesterol is also used to study cholesterol efflux. Real-time imaging has shown the movement of NBD-cholesterol from within the hepatocytes back to HDL. researchgate.net Interestingly, NBD-cholesterol is poorly esterified in hepatocytes compared to [3H]-cholesterol, which is esterified extensively. researchgate.net When loaded into L-cell fibroblasts, NBD-cholesterol distributes relatively evenly throughout the cell, with a higher concentration in lipid droplets, which tend to retain the probe longer during efflux. researchgate.net

Cell TypeApplication of NBD-CholesterolKey Findings
L-Cell FibroblastsCholesterol trafficking and uptake.Rapid uptake via SR-B1 targeting lipid droplets. nih.govwiley-vch.de
HepatocytesCholesterol trafficking and efflux.Poorly esterified compared to [3H]-cholesterol. researchgate.net Used to visualize efflux to HDL. researchgate.net

HEK293 Cells for Plasma Membrane Changes Induced by Cholesterol Depletion

Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line in biomedical research, including studies on plasma membrane properties. NBD-cholesterol has been employed in HEK293 cells to investigate the effects of cholesterol depletion on the plasma membrane. researchgate.netmedscape.com

Fluorescence Lifetime Imaging Microscopy (FLIM) studies using NBD-cholesterol have been conducted on HEK293 cells treated with β-cyclodextrin, a cholesterol-depleting agent. researchgate.net This research revealed that while cholesterol depletion reduced the total cellular fluorescence signal of NBD-cholesterol, it did not significantly alter the fluorescence lifetime of the probe when averaged over the entire cell area. researchgate.net This suggests that the remaining NBD-cholesterol molecules reside in environments with similar properties to those in control cells. The use of NBD-cholesterol as an environment-sensitive probe allows for the detection of changes in the physical properties of the membrane, such as the transition from ordered lipid raft domains to disordered non-raft fractions. researchgate.net

Cell LineApplication of NBD-CholesterolKey Findings
HEK293Investigating plasma membrane changes upon cholesterol depletion.Cholesterol depletion reduces total NBD-cholesterol signal but does not significantly change its fluorescence lifetime. researchgate.net

Caco-2 and HepG2 Cells as Models for Intestinal Cholesterol Absorption

The fluorescent cholesterol analog, NBD-cholesterol, serves as a valuable tool in studying intestinal cholesterol absorption, with Caco-2 and HepG2 cells being widely accepted as cellular models for the intestine and liver, respectively. mdpi.com Caco-2 cells, a human colon carcinoma cell line, are particularly suitable for these studies as they display morphological and physiological similarities to mature enterocytes found in the small intestine. mdpi.com Similarly, the human hepatoma cell line, HepG2, is highly differentiated and exhibits many genotypic features of normal liver cells, making it a relevant model for hepatic cholesterol metabolism. mdpi.com

NBD-cholesterol, which is labeled with a green fluorescent probe, is an effective substitute for radioactive [3H]-cholesterol in tracking cholesterol absorption in these cell lines. preprints.org The Niemann-Pick C1-like 1 (NPC1L1) protein is a critical target for mediating intestinal cholesterol absorption. preprints.orgmdpi.com Cell lines like Caco-2 and HepG2 that express NPC1L1 are instrumental in screening for inhibitors of this protein. preprints.org For instance, when hL1-Caco2 cells, which are stable Caco-2 cell lines expressing human-NPC1L1, are treated with inhibitory drugs, the absorption of NBD-cholesterol is blocked, leading to a reduction in fluorescence intensity within the cells. preprints.org

Research has demonstrated that various natural compounds can inhibit cholesterol uptake in both Caco-2 and HepG2 cells. For example, parthenolide (B1678480), a sesquiterpene lactone, has been shown to decrease cholesterol uptake in these cell lines. researchgate.net Similarly, isoliquiritigenin (B1662430) significantly inhibited cholesterol uptake in both HepG2 and Caco-2 cells, with its effect at a concentration of 100 μmol/L being comparable to the cholesterol absorption inhibitor ezetimibe. mdpi.com Another study identified brutieridin, a component of Bergamot extract, as capable of reducing cholesterol uptake in Caco-2 cells by inhibiting the NPC1L1 transporter. mdpi.com

The following table summarizes the inhibitory effects of selected compounds on NBD-cholesterol uptake in Caco-2 and HepG2 cells.

Cell LineCompoundEffect on NBD-Cholesterol UptakeKey Findings
Caco-2 ParthenolideInhibitionReduced cholesterol absorption. researchgate.net
HepG2 ParthenolideInhibitionReduced cholesterol absorption. researchgate.net
Caco-2 IsoliquiritigeninInhibitionEffect at 100 μmol/L comparable to ezetimibe. mdpi.com
HepG2 IsoliquiritigeninInhibitionEffect at 100 μmol/L comparable to ezetimibe. mdpi.com
Caco-2 BrutieridinInhibitionInhibited uptake via the NPC1L1 transporter. mdpi.com

Mycobacterial Cells for Steroid Uptake and Metabolism

NBD-cholesterol is a valuable tool for investigating the uptake and metabolism of steroids in mycobacterial cells, including Mycobacterium tuberculosis and Mycobacterium smegmatis. nih.gov Research has shown that fluorescent steroids like NBD-cholesterol can undergo bioconversions within these bacteria. nih.gov

When incubated with mycobacteria, NBD-cholesterol has been observed to be converted into its 4-en-3-one derivative. nih.gov This transformation is believed to be carried out by mycobacterial 3β-hydroxysteroid dehydrogenases. nih.gov In addition to the modification of the steroid structure, degradation of the NBD fluorophore itself has also been detected. nih.gov

Fluorescence microscopy studies have revealed that NBD-cholesterol stains both the membrane lipids and the cytosolic lipid droplets within mycobacterial cells. nih.gov This indicates that the steroid analog can reside in these different cellular compartments. nih.gov The ability of NBD-cholesterol to be taken up and metabolized by mycobacteria makes it a useful probe for monitoring steroid interactions with these bacteria and for designing new probes for this purpose. nih.gov

The following table summarizes the findings on the use of NBD-cholesterol in mycobacterial research.

Mycobacterial SpeciesObservationEnzyme ImplicatedCellular Localization
M. tuberculosis Bioconversion to 4-en-3-one derivative. nih.gov3β-hydroxysteroid dehydrogenase. nih.govMembrane lipids and cytosolic lipid droplets. nih.gov
M. smegmatis Bioconversion to 4-en-3-one derivative. nih.gov3β-hydroxysteroid dehydrogenase. nih.govMembrane lipids and cytosolic lipid droplets. nih.gov

Critical Evaluation and Future Directions for Nbd Cholesterol Probes

Assessment of NBD-Cholesterol as a Native Cholesterol Mimic

Evaluating NBD-cholesterol as a mimic requires understanding how the attached fluorophore influences its interaction with lipid membranes and cellular components.

Reported Discrepancies in Behavior Compared to Native Cholesterol (e.g., Ordering Capacity, Lateral Diffusion, Intracellular Targeting Anomalies)

Studies have reported differences in the behavior of NBD-cholesterol compared to native cholesterol. For instance, 25-NBD-cholesterol has shown a reduced ability to condense phospholipid fatty acyl chains at high concentrations (20 mol %) compared to native cholesterol ccmb.res.in. It can also sort out in cholesterol-rich, liquid-ordered phase membranes ccmb.res.in.

Lateral diffusion characteristics of NBD-cholesterol can differ from those of bulk phospholipids (B1166683), with observations of heterogeneous organization and the presence of fast- and slow-diffusing populations, potentially corresponding to monomers and dimers of 25-NBD-cholesterol ccmb.res.in.

In terms of intracellular targeting, while NBD-cholesterol has been useful for tracking cholesterol uptake and trafficking, its uptake kinetics and lipoprotein specificity can reflect specific pathways, such as high-density lipoprotein (HDL)-mediated sterol uptake via the scavenger receptor B1, suggesting a more selective probing compared to other fluorescent sterols like dehydroergosterol (B162513) nih.gov. Varying lengths of linkers used with the same fluorophore have been shown to affect cell penetration and retention in specific cellular compartments researchgate.net.

Factors Influencing Mimicry Fidelity (e.g., Position of Fluorophore Attachment, Linker Properties, Probe Concentration)

The fidelity with which NBD-cholesterol mimics native cholesterol is significantly influenced by several factors. The position of the fluorophore attachment plays a crucial role; for example, the NBD group in NBD-cholesterol attached to the flexible acyl chain has been found to be localized deep in the hydrocarbon region of the membrane, in contrast to headgroup-labeled NBD-PE which localizes near the membrane interface tandfonline.com.

The properties of the linker connecting the NBD group to the cholesterol core are also important. Carbamate-linked NBD-Chols have shown a stronger preference for partitioning into liquid-ordered (Lo) domains compared to structurally similar probes with an ester linkage, highlighting the need for careful optimization of the probe and linker for better cholesterol mimicry researchgate.netnih.gov.

Probe concentration can also impact behavior. At high concentrations, the large and polar NBD group in 25-NBD-cholesterol buried deep in the bilayer can perturb membrane physical properties, limiting its use as a bulk cholesterol analogue ccmb.res.in. Studies often use low concentrations (e.g., 0.1% mol/mol) to avoid artifacts due to aggregation ccmb.res.in.

Perturbation of Membrane Physical Properties by NBD Group

The presence of the NBD group, being large and polar, can perturb the physical properties of the membrane ccmb.res.in. This perturbation is particularly noticeable at higher probe concentrations ccmb.res.in. The NBD group's localization within the membrane, which can vary depending on the attachment point, influences its interaction with the surrounding lipid environment and can affect membrane organization and dynamics ccmb.res.intandfonline.com. The NBD group is uncharged at neutral pH when incorporated into membranes but has a tendency to loop back to the membrane interface when attached to acyl chains, although this looping back is less pronounced for NBD-cholesterol, possibly due to the rigidity of the sterol ring or reduced hydrophilicity tandfonline.com.

Advantages and Limitations in Research Contexts

Despite the discrepancies in mimicry, NBD-cholesterol offers distinct advantages and limitations as a research tool.

Sensitivity and Specificity as a Fluorescent Tracer in Complex Biological Environments

NBD-cholesterol is a sensitive fluorescent tracer useful for studying the distribution and dynamics of cholesterol in cells and model membranes mdpi.com. Its fluorescence characteristics allow for real-time imaging of processes like HDL-mediated cholesterol uptake, efflux, and intracellular trafficking in living cells nih.gov. The fluorescence signal intensity can reflect cholesterol uptake and efflux mdpi.com. NBD-cholesterol has been successfully applied in assays for cellular cholesterol uptake and to monitor intestinal cholesterol absorption in vivo mdpi.com.

Photophysical Characteristics (e.g., Fluorescence Weakness, Excitation Wavelength Sensitivity)

The NBD group exhibits environment-sensitive fluorescence, with its fluorescence lifetime and emission maximum being highly sensitive to the polarity of the surrounding environment researchgate.nettandfonline.commdpi.com. This sensitivity can be advantageous for probing the membrane microenvironment . However, the fluorescence of NBD-cholesterol is reported to be relatively weak ccmb.res.in. The excitation and emission wavelengths of NBD are typically around 465 nm and 535 nm, respectively, although the emission maximum can shift depending on the polarity of the medium mdpi.comavantiresearch.com. Working with excitation wavelengths longer than 507 nm can be difficult due to low signal-to-noise ratio and artifacts ccmb.res.in. The NBD group also exhibits a red edge excitation shift (REES), where the emission maximum shifts to longer wavelengths with increasing excitation wavelength tandfonline.comccmb.res.inmdpi.comresearchgate.net. While REES was previously interpreted as reflecting restricted solvent mobility, recent studies suggest it may be more related to the heterogeneous environment and probe location researchgate.net.

Potential for Dimerization and Aggregation at Higher Concentrations

One notable limitation of NBD-cholesterol, particularly certain positional isomers like 25-NBD-cholesterol, is its potential for dimerization and aggregation, especially at higher concentrations. Studies have indicated that increasing the concentration of 25-NBD-cholesterol in model membranes can lead to a concentration-dependent shift in fluorescence emission and spectral heterogeneity, which has been attributed to the formation of transbilayer tail-to-tail dimers. ccmb.res.in This aggregation can perturb membrane physical properties and limit the probe's use as a bulk cholesterol analog at high concentrations. ccmb.res.in For instance, 25-NBD-cholesterol has shown reduced ability to condense phospholipid fatty acyl chains compared to native cholesterol at high concentrations (20 mol %) and exhibits sorting out in membranes with a cholesterol-rich, liquid-ordered phase. ccmb.res.in While self-quenching can occur with NBD-labeled lipids in vesicles, it typically happens at higher concentration ranges (e.g., between 3 and 9% for C12-NBD-PC) and may not be a significant issue at lower probe concentrations used in some experiments (e.g., 0.5%). core.ac.ukmdpi.com However, the potential for aggregation underscores the importance of using NBD-cholesterol at low concentrations to minimize artifacts and ensure that the probe accurately reflects the behavior of native cholesterol.

Methodological Advancements and Complementary Approaches

To overcome the limitations of NBD-cholesterol and gain a more comprehensive understanding of cholesterol behavior, researchers are increasingly employing methodological advancements and integrating complementary techniques.

Combination with Other Fluorescent Sterol Probes (e.g., BODIPY-Cholesterol, Dehydroergosterol) for Comparative Studies

Comparative studies utilizing multiple fluorescent cholesterol analogs with different photophysical properties and attachment points are crucial for validating findings and understanding probe-specific behaviors. Researchers often use NBD-cholesterol alongside other probes such as BODIPY-cholesterol and dehydroergosterol (DHE). nih.govbiorxiv.orgnih.govbiorxiv.org

A comparative study on various fluorescent cholesterol analogs highlighted that these probes exhibit significant differences in their performance across different cellular assays, such as plasma membrane incorporation, cellular trafficking in Niemann-Pick type C disease cells, and applicability in fluorescence correlation spectroscopy (FCS) for measuring membrane diffusion dynamics. nih.govnih.gov None of the tested analogs showed positive performance in all assays, emphasizing the need for careful selection and interpretation based on the specific research question. nih.govnih.gov

While intrinsically fluorescent sterols like DHE and cholestatrienol (CTL) are considered good mimics of native cholesterol due to their structural similarity, their utility can be limited by rapid photobleaching and the requirement for UV excitation. core.ac.ukresearchgate.net Organic dye-labeled analogs like NBD- and BODIPY-cholesterol are suitable for microscopic imaging, but the attached dye can influence their biophysical properties. biorxiv.orgacs.org For instance, the bulky BODIPY group and the polar NBD group can affect the probe's interaction with the membrane. core.ac.ukbiorxiv.org Studies comparing NBD-cholesterol and BODIPY-cholesterol have shown differences in their partitioning behavior and cellular uptake, further supporting the value of comparative studies. biorxiv.orgbiorxiv.org

Integration with Non-Fluorescent Techniques for Comprehensive Analysis

Integrating studies using fluorescent probes like NBD-cholesterol with non-fluorescent techniques provides a more complete picture of lipid behavior and membrane properties. Techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable complementary information.

Solid-state NMR spectroscopy, for example, can provide detailed structural information about lipids and their interactions within a bilayer environment, including chain ordering and hydrogen bonding partners of cholesterol. researchgate.netacs.org While NBD-cholesterol provides visualization, NMR can offer insights into how the probe or native cholesterol affects membrane structure and dynamics at a molecular level. researchgate.netacs.org Molecular dynamics simulations, often used in conjunction with experimental data, can also help to understand the behavior of fluorescent sterols in lipid bilayers and assess how well they mimic cholesterol. biorxiv.orgbiorxiv.orgacs.org

Combining fluorescence microscopy with techniques like Atomic Force Microscopy (AFM) has also been used to visualize membrane morphology and probe partitioning in supported lipid bilayers. core.ac.uk This allows for a correlation between the observed fluorescence distribution of NBD-cholesterol and the physical properties of the membrane. core.ac.uk

Development of Novel Cholesterol Analogs with Improved Mimicry and Photophysical Properties

Ongoing research focuses on developing novel fluorescent cholesterol analogs that overcome the limitations of existing probes, including NBD-cholesterol. The goal is to create probes with improved mimicry of cholesterol's behavior in membranes and enhanced photophysical properties for better visualization.

Novel intrinsically fluorescent sterols with conjugated double bonds in the ring system have been synthesized, offering red-shifted emission compared to DHE, allowing imaging on conventional microscopes. acs.orgbiorxiv.orgresearchgate.net These probes aim to maintain a closer resemblance to cholesterol's structure while providing fluorescence. biorxiv.orgresearchgate.net

Modular fluorescent cholesteryl probes based on scaffolds like 1,8-naphthalimide (B145957) (CNDs) are also being developed. biorxiv.orgbiorxiv.orgmdpi.comfau.eduazolifesciences.comd-nb.inforesearchgate.net These probes allow for customization of head groups and linkers to tune their spectral, biophysical, and cellular targeting features. biorxiv.orgbiorxiv.orgazolifesciences.comd-nb.info Some of these novel probes have demonstrated enhanced environmental sensitivity, tunable fluorescence properties, and improved cellular uptake compared to existing probes. mdpi.comfau.edu For example, some CND probes have shown partitioning comparable to that of BODIPY-cholesterol and exhibit pH sensitivity, making them valuable for tracking cholesterol in organelles with varying acidity. biorxiv.orgfau.eduazolifesciences.com

Emerging Research Avenues Utilizing NBD-Cholesterol

Despite its limitations, NBD-cholesterol continues to be a useful probe in various emerging research avenues, particularly in the development of high-throughput screening assays.

Development of High-Throughput Screening Assays for Lipid Modulators

NBD-cholesterol has been successfully utilized in the development of high-throughput screening (HTS) assays, especially for studying cholesterol efflux and identifying potential lipid modulators. researchgate.netspandidos-publications.combmj.comresearchgate.netjove.com

Traditionally, radioactive [³H]-cholesterol has been used in cholesterol efflux assays, but this method is often lengthy, labor-intensive, and involves radioactivity disposal. researchgate.netspandidos-publications.combmj.comresearchgate.netjove.com Fluorescent NBD-cholesterol offers a safer and faster alternative for measuring cholesterol uptake and efflux in cell lines like THP-1 derived macrophages. researchgate.netspandidos-publications.combmj.comresearchgate.netjove.com Studies have demonstrated a significant correlation between NBD-cholesterol efflux and [³H]-cholesterol efflux in these cells, validating its use as a sensitive and specific probe for HTS applications in lipid metabolism research. researchgate.netspandidos-publications.combmj.comresearchgate.net

The development of NBD-cholesterol based HTS assays is critical for screening for inhibitors of proteins involved in cholesterol transport, such as NPC1L1, which is important for developing new cholesterol-lowering medicines and treating cardiovascular diseases. researchgate.net

Contribution to Understanding Membrane-Associated Processes and Signaling

NBD-cholesterol probes have significantly advanced the understanding of membrane-associated processes and signaling by providing a means to visualize and quantify cholesterol dynamics. Cholesterol is a crucial component of eukaryotic cell membranes, influencing membrane fluidity, permeability, and the organization of lipids and proteins into functional microdomains such as lipid rafts mdpi.comcuni.cz.

Studies utilizing NBD-cholesterol have explored its partitioning behavior in different membrane phases, including liquid-ordered (Lo) and liquid-disordered (Ld) phases mdpi.comcore.ac.uk. While some studies suggest that NBD-cholesterol might preferentially partition into Ld phases due to the polarity of the NBD group mdpi.com, others have shown that carbamate-linked NBD-cholesterol probes can exhibit a stronger preference for Lo domains, more closely mimicking native cholesterol behavior core.ac.uk. This highlights the importance of probe design in accurately reflecting native lipid behavior core.ac.ukresearchgate.net.

NBD-cholesterol is instrumental in investigating lipid transport processes and lipid-protein interactions within membranes thermofisher.comresearchgate.netfishersci.com. It has been used to create assays for measuring cellular cholesterol uptake and efflux, providing a non-radioactive alternative to traditional methods mdpi.comspandidos-publications.com. For instance, NBD-cholesterol has been successfully employed to monitor cholesterol absorption in vitro and in vivo and is frequently used in cell-based assays for cholesterol uptake mdpi.com. The fluorescence signal intensity of NBD-cholesterol can reflect cholesterol uptake and efflux mdpi.com. Studies have shown that NBD-cholesterol efflux correlates significantly with the efflux of radioisotope-labeled cholesterol in cell lines like THP-1-derived macrophages and human peripheral blood mononuclear cells (PBMCs), supporting its use as a sensitive probe in cholesterol efflux assays spandidos-publications.comresearchgate.netresearchgate.net.

Furthermore, NBD-cholesterol has been used to study the organization and dynamics of membranes, including the potential formation of cholesterol clusters or domains nih.govccmb.res.in. Research using techniques like fluorescence recovery after photobleaching (FRAP) and wavelength-selective fluorescence measurements with NBD-cholesterol has provided insights into membrane heterogeneity and the impact of cholesterol depletion on membrane organization and dynamics tandfonline.comccmb.res.in. These studies indicate that the deeper hydrocarbon region of the membrane, where the NBD group of NBD-cholesterol is localized, is particularly sensitive to changes in membrane organization due to cholesterol levels tandfonline.com.

The interaction of NBD-cholesterol with specific proteins involved in cholesterol transport and metabolism, such as the steroidogenic acute regulatory protein (StAR), has also been investigated using fluorescence spectroscopy, demonstrating shifts in emission spectra upon binding researchgate.net.

Table 1: Applications of NBD-Cholesterol in Membrane Biology

Application AreaKey Findings/ContributionRelevant Techniques
Cholesterol Uptake and EffluxQuantification of cellular cholesterol transport; correlation with radioisotope methods.Fluorescence intensity measurement, Cell-based assays, Flow cytometry, Spectrophotometry mdpi.comspandidos-publications.comresearchgate.net
Membrane Organization and DynamicsProbing membrane fluidity and heterogeneity; sensitivity to cholesterol levels; insights into lipid domain formation.Fluorescence spectroscopy, FRAP, Wavelength-selective fluorescence measurements nih.govnih.govtandfonline.comccmb.res.in
Lipid-Protein InteractionsStudying binding of cholesterol to transport/metabolism proteins.Fluorescence spectroscopy, FRET thermofisher.comresearchgate.netresearchgate.net
Lipid Raft StudiesInvestigating partitioning in membrane phases (Lo/Ld); visualizing cholesterol redistribution during cellular processes.Fluorescence microscopy mdpi.comcore.ac.ukresearchgate.net

Applications in Studying Lipid Metabolism Disturbances in Disease Models (e.g., Chronic Kidney Disease in vitro)

NBD-cholesterol probes are valuable tools for investigating lipid metabolism disturbances in various disease models, offering insights into the cellular mechanisms underlying these conditions. Dysregulation of cholesterol metabolism is implicated in numerous diseases, including atherosclerosis, obesity, diabetes, Alzheimer's disease, and chronic kidney disease (CKD) frontiersin.orgnih.gov.

In the context of chronic kidney disease, NBD-cholesterol has been utilized to monitor disturbances in lipid metabolism, particularly in cellular models. Studies employing time- and spectrally resolved fluorescence imaging of 22-NBD-cholesterol in human peripheral blood mononuclear cells (PBMCs) from CKD patients have revealed alterations in the probe's interaction with cell membranes compared to healthy individuals researchgate.netresearchgate.netmdpi.comresearchgate.net. These changes in the optical properties of NBD-cholesterol, including the presence of distinct spectral forms and variations in fluorescence lifetime components, indicate its capacity to monitor lipid metabolism disturbances in CKD researchgate.netmdpi.comresearchgate.net.

Specifically, research has shown that 22-NBD-cholesterol can serve as a tool to study changes in the lipid metabolism of CKD patients and potentially monitor the effectiveness of treatments like statins researchgate.netmdpi.comresearchgate.net. The fluorescence of 22-NBD-cholesterol in PBMCs of CKD patients, both treated and untreated with statins, exhibited changes that suggest the probe is sensitive to the altered lipid environment in these cells researchgate.netmdpi.comresearchgate.net. While NBD-cholesterol fluorescence was primarily observed in plasmatic and intracellular membranes, it was notably absent from the nuclear region researchgate.netmdpi.comresearchgate.net.

Lipid metabolism disorders, characterized by increased triglycerides, LDL, and decreased HDL, are common in CKD and contribute to disease progression and complications like atherosclerosis and nephrosclerosis nih.govopenaccessjournals.com. NBD-cholesterol's ability to track cholesterol uptake and efflux makes it relevant for studying how these processes are altered in kidney cells or other cell types affected by CKD mdpi.comspandidos-publications.com. Although direct in vitro studies using NBD-cholesterol specifically in kidney cell lines affected by CKD were not extensively detailed in the search results, the application in PBMCs from CKD patients demonstrates the probe's utility in assessing systemic lipid metabolism disturbances associated with the disease researchgate.netmdpi.comresearchgate.net. The correlation between NBD-cholesterol efflux and radioisotope-labeled cholesterol efflux in PBMCs further supports its relevance in studying cholesterol transport in a context related to systemic diseases like CKD researchgate.netresearchgate.net.

The use of NBD-cholesterol in cell-based assays provides a platform to investigate the impact of disease-related factors or potential therapeutic interventions on cellular cholesterol handling. For example, studying the effect of uremic toxins or inflammatory mediators, relevant in CKD, on NBD-cholesterol uptake and efflux in kidney cells or relevant immune cells could provide valuable mechanistic insights.

Table 2: NBD-Cholesterol in Disease Model Studies (Example: CKD)

Disease Model/ContextCell Type StudiedKey Observations with NBD-CholesterolPotential Insights
Chronic Kidney DiseaseHuman PBMCsAltered spectral forms and fluorescence lifetime components of 22-NBD-cholesterol in membranes; sensitivity to statin treatment. researchgate.netmdpi.comresearchgate.netIndication of disturbed membrane lipid metabolism in CKD; potential for monitoring treatment efficacy. researchgate.netmdpi.comresearchgate.net
HypercholesterolemiaCaco-2, HepG2 cellsUsed to assay cholesterol uptake; sensitive probe for monitoring inhibition of uptake by compounds like parthenolide (B1678480) and ezetimibe (B1671841). mdpi.comTool for screening potential cholesterol-lowering agents and understanding their mechanisms of action. mdpi.com
Cholesterol TraffickingTHP-1 macrophages, Mouse hepatocytes, Mouse L-cellsCharacterization of cholesterol efflux pathways (e.g., via ABCA1, ABCG1); correlation with [3H]-cholesterol efflux. spandidos-publications.comresearchgate.netUnderstanding cellular cholesterol homeostasis and its disruption in metabolic disorders. spandidos-publications.comresearchgate.net

Q & A

Q. What are the standard experimental protocols for tracking cholesterol transport using NBD-chol in cell models?

this compound is typically used in serum-supplemented media to study cholesterol dynamics. Key protocols include:

  • Serum dependency : Pre-incubate cells in serum-free medium for 24 hours, then introduce this compound (0.5–5 μM) in the presence of 5–10% serum (preferably HDL-enriched) to observe rapid uptake .
  • Time-course tracking : Monitor fluorescence at 30-second intervals for the first 5 minutes to capture lipid droplet targeting, followed by longer intervals (e.g., 15–60 minutes) to track cytoplasmic diffusion .
  • Control groups : Include serum-free conditions to establish baseline uptake rates and validate HDL-specific effects .

Q. How does serum composition influence this compound uptake kinetics in fibroblasts?

Serum components, particularly HDL, accelerate this compound internalization:

  • HDL vs. LDL/VLDL : HDL reduces uptake half-life to 2.6±0.7 minutes, while LDL and VLDL show minimal or non-Hill kinetic effects .
  • Albumin role : Serum albumin alone induces weak uptake (half-life ~15 minutes), suggesting HDL’s apolipoproteins (e.g., SR-B1) are critical for rapid trafficking .
  • Experimental validation : Compare uptake in serum-free, albumin-only, and HDL-supplemented conditions to isolate lipoprotein-specific mechanisms .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s passive diffusion versus receptor-mediated uptake?

Discrepancies arise from cell-specific receptor expression and experimental conditions:

  • Passive diffusion dominance : In L-cells, this compound uptake is serum-dependent but not strictly receptor-mediated, contrasting with Pyr-met-Chol’s SR-BI-dependent uptake in PC-3 cells .
  • Methodological adjustments :
    • Use receptor inhibitors (e.g., BLT-1 for SR-BI) or gene knockdowns to quantify receptor contributions .
    • Validate findings across multiple cell lines (e.g., Caco-2 for intestinal uptake vs. PC-3 for systemic models) .

Q. What experimental designs resolve contradictions in lipoprotein-mediated this compound uptake kinetics?

Non-Hill kinetics in VLDL-mediated uptake require systematic analysis:

  • Concentration gradients : Test VLDL at 10–100 μg/mL to identify saturation thresholds and compare with HDL/LDL dose-response curves .
  • Competitive binding assays : Co-incubate this compound with unlabeled cholesterol to assess specificity of lipoprotein interactions .
  • Data interpretation frameworks : Apply principal contradiction analysis to distinguish dominant factors (e.g., lipoprotein concentration vs. receptor affinity) .

Q. How can researchers validate this compound’s fidelity as a cholesterol analog in dynamic membrane environments?

  • Colocalization studies : Use fluorescent markers (e.g., Lamp1 for late endosomes, caveolin-1 for lipid rafts) to confirm this compound’s localization in cholesterol-rich domains .
  • Esterification assays : Monitor this compound esterification rates via TLC or mass spectrometry; its resistance to esterification (unlike endogenous cholesterol) may limit physiological relevance .
  • Comparative studies : Parallel experiments with Pyr-met-Chol (which reflects ordered membrane environments) can highlight this compound’s limitations in probing structured lipid domains .

Q. What molecular mechanisms underlie this compound’s targeting to lipid droplets, and how can they be experimentally probed?

  • ADRP involvement : Knock down adipocyte differentiation-related protein (ADRP) to test its role in lipid droplet targeting .
  • Live-cell imaging : Use pulse-chase experiments with BODIPY lipid droplet stains to track real-time this compound trafficking .
  • Pharmacological disruption : Treat cells with DGAT inhibitors to block lipid droplet formation and assess this compound redistribution .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in this compound fluorescence quantification across studies?

  • Normalization protocols : Use internal standards (e.g., co-staining with non-dynamic fluorophores) to control for instrument variability .
  • Statistical rigor : Report mean ± SEM with n ≥ 3 independent replicates; apply ANOVA for multi-group comparisons .
  • Metadata reporting : Adhere to NIH guidelines for experimental transparency, including serum lot numbers and cell passage details .

Q. What strategies mitigate biases in interpreting this compound colocalization data?

  • Threshold-based analysis : Define fluorescence overlap thresholds (e.g., Manders’ coefficients) to avoid false-positive associations .
  • Blinded analysis : Use automated image-analysis software (e.g., ImageJ plugins) to remove subjective bias in colocalization scoring .
  • Negative controls : Include cells treated with cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) to confirm specificity .

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